Product packaging for Epifriedelanol(Cat. No.:CAS No. 16844-71-6)

Epifriedelanol

Cat. No.: B1671487
CAS No.: 16844-71-6
M. Wt: 428.7 g/mol
InChI Key: XCDQFROEGGNAER-PFOIMGGJSA-N
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Description

Epi-Friedelanol is a triterpenoid.
Epifriedelanol has been reported in Elephantopus scaber, Anchietea salutaris, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H52O B1671487 Epifriedelanol CAS No. 16844-71-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O/c1-20-21(31)9-10-22-27(20,5)12-11-23-28(22,6)16-18-30(8)24-19-25(2,3)13-14-26(24,4)15-17-29(23,30)7/h20-24,31H,9-19H2,1-8H3/t20-,21-,22+,23-,24+,26+,27+,28-,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDQFROEGGNAER-PFOIMGGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](CC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10937494
Record name 4,4a,6b,8a,11,11,12b,14a-Octamethyldocosahydropicen-3-ol
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Molecular Weight

428.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16844-71-6
Record name Epifriedelanol
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Record name Epifriedelanol
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Record name Epifriendelanol
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Record name 4,4a,6b,8a,11,11,12b,14a-Octamethyldocosahydropicen-3-ol
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Foundational & Exploratory

Epifriedelanol: A Technical Guide to its Role in the Inhibition of Cellular Senescence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental contributor to aging and a range of age-related pathologies. The identification of compounds that can modulate or reverse the senescence phenotype is a key focus of geroscience and drug discovery. Epifriedelanol, a triterpenoid isolated from the root bark of Ulmus davidiana, has emerged as a promising natural compound with the ability to inhibit cellular senescence in human primary cells.[1][2][3] This technical guide provides an in-depth overview of the current understanding of this compound's anti-senescence properties, including its mechanism of action, quantitative effects, and the experimental protocols used to elucidate its function. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of aging biology, pharmacology, and drug development.

Introduction to Cellular Senescence

Cellular senescence is a complex biological process characterized by a stable cessation of cell proliferation.[2] It can be triggered by various intrinsic and extrinsic stressors, including telomere shortening (replicative senescence), DNA damage, oxidative stress, and the activation of oncogenes.[2] Senescent cells accumulate in tissues with age and contribute to the aging phenotype and age-related diseases through the secretion of a complex mixture of pro-inflammatory cytokines, chemokines, and growth factors, collectively known as the senescence-associated secretory phenotype (SASP).

Key biomarkers of senescent cells include increased activity of senescence-associated β-galactosidase (SA-β-gal), the formation of senescence-associated heterochromatin foci (SAHF), and the upregulation of cell cycle inhibitors such as p53 and p21WAF1/Cip1. Given the detrimental effects of senescent cell accumulation, therapeutic strategies aimed at their removal (senolytics) or the suppression of their harmful phenotype (senomorphics) are of great interest.

This compound: A Natural Anti-Senescence Compound

This compound is a triterpenoid compound that has been identified as a potent inhibitor of cellular senescence.[1][4] It was isolated from the root bark of Ulmus davidiana during a screening of 22 compounds for their anti-senescence activity.[1][3] Studies have demonstrated that this compound can suppress both adriamycin-induced premature senescence and replicative senescence in human primary cells, specifically human dermal fibroblasts (HDFs) and human umbilical vein endothelial cells (HUVECs).[1][4]

Quantitative Data on the Effects of this compound

The anti-senescence effects of this compound have been quantified through various cellular assays. The following tables summarize the available data on its activity.

Table 1: Effect of this compound on Senescence-Associated β-Galactosidase (SA-β-gal) Activity

Cell TypeSenescence InducerThis compound Concentration (µg/mL)Treatment DurationObserved Effect
HDFsAdriamycin10 - 503 daysInhibition of SA-β-gal activity
HUVECsAdriamycin10 - 503 daysInhibition of SA-β-gal activity
HDFsReplicative10 - 503 daysInhibition of SA-β-gal activity
HUVECsReplicative10 - 503 daysInhibition of SA-β-gal activity

Table 2: Effect of this compound on Intracellular Reactive Oxygen Species (ROS)

Cell TypeSenescence InducerThis compound Concentration (µg/mL)Treatment DurationObserved Effect
HDFs/HUVECsAdriamycinNot specifiedNot specifiedDecrease in intracellular ROS levels

Table 3: Effect of this compound on Senescence-Associated Protein Expression

Cell TypeSenescence InducerThis compound Concentration (µg/mL)Treatment DurationProteinObserved Effect
HDFs/HUVECsAdriamycin10 - 1005 hoursp53Dose-dependent repression of increased protein levels
HDFs/HUVECsAdriamycin10 - 1005 hoursp21Dose-dependent repression of increased protein levels

Signaling Pathways Modulated by this compound

The mechanism of action of this compound in inhibiting cellular senescence appears to be linked to the p53 signaling pathway. Adriamycin, a chemotherapeutic agent, induces DNA damage, which in turn activates the tumor suppressor protein p53. Activated p53 transcriptionally upregulates the cyclin-dependent kinase inhibitor p21WAF1/Cip1, leading to cell cycle arrest. Furthermore, the p53 pathway is associated with an increase in intracellular reactive oxygen species (ROS), which can further contribute to the senescent phenotype. This compound has been shown to repress the adriamycin-induced increase in both p53 and p21 protein levels and to decrease intracellular ROS.[2]

G cluster_0 Cellular Stress cluster_1 Cellular Response cluster_2 Intervention Adriamycin Adriamycin p53 p53 Activation Adriamycin->p53 induces p21 p21 Upregulation p53->p21 activates ROS Increased ROS p53->ROS promotes Senescence Cellular Senescence p21->Senescence leads to ROS->Senescence contributes to This compound This compound This compound->p53 inhibits This compound->ROS inhibits

Caption: Proposed signaling pathway of this compound's anti-senescence activity.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the anti-senescence effects of this compound. These protocols are based on standard procedures and are adapted to the context of the cited research.

Induction of Premature Senescence

Human Dermal Fibroblasts (HDFs) or Human Umbilical Vein Endothelial Cells (HUVECs) are treated with the DNA-damaging agent adriamycin (doxorubicin) to induce a state of premature senescence.

  • Cell Culture: HDFs or HUVECs are cultured in their respective standard growth media supplemented with fetal bovine serum and antibiotics.

  • Adriamycin Treatment: Cells are treated with a final concentration of 200 nM adriamycin for 2 hours.

  • Recovery: After treatment, the adriamycin-containing medium is removed, and the cells are washed with phosphate-buffered saline (PBS) and cultured in fresh medium for 3-4 days to allow the senescence phenotype to develop.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This assay is the most widely used biomarker for senescent cells and is based on the increased lysosomal β-galactosidase activity at a suboptimal pH of 6.0.

  • Fixation: Cells are washed with PBS and fixed with a solution of 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5 minutes at room temperature.

  • Washing: The fixation solution is removed, and the cells are washed twice with PBS.

  • Staining: A staining solution containing 1 mg/mL of X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside), 40 mM citric acid/sodium phosphate (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl₂ is added to the cells.

  • Incubation: The cells are incubated at 37°C in a CO₂-free incubator for 12-16 hours.

  • Analysis: The percentage of blue-stained (SA-β-gal positive) cells is determined by counting at least 300 cells in multiple random fields under a light microscope.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCF-DA) is used to measure intracellular ROS levels. H₂DCF-DA is a cell-permeable non-fluorescent probe that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Cell Preparation: Cells are seeded in a 96-well black plate.

  • Loading with H₂DCF-DA: The culture medium is removed, and the cells are incubated with 10 µM H₂DCF-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Treatment: The H₂DCF-DA solution is removed, and the cells are washed with PBS. Cells are then treated with adriamycin in the presence or absence of this compound for the desired time.

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

Western Blot Analysis for p53 and p21

Western blotting is used to determine the protein levels of p53 and p21.

  • Protein Extraction: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against p53, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The band intensities are quantified using densitometry software and normalized to the loading control.

Experimental and Logical Workflow

The following diagram illustrates the general workflow for investigating the anti-senescence properties of a compound like this compound.

G cluster_0 Phase 1: Induction and Treatment cluster_1 Phase 2: Phenotypic and Molecular Analysis cluster_2 Phase 3: Data Analysis and Conclusion start Culture Primary Cells (HDFs, HUVECs) induce Induce Senescence (Adriamycin or Replicative) start->induce treat Treat with this compound induce->treat sa_beta_gal SA-β-gal Staining treat->sa_beta_gal ros_assay Intracellular ROS Measurement (DCF-DA) treat->ros_assay western_blot Western Blot (p53, p21) treat->western_blot quantify Quantify Results (% positive cells, fluorescence, band intensity) sa_beta_gal->quantify ros_assay->quantify western_blot->quantify conclusion Draw Conclusions on Anti-Senescence Efficacy and Mechanism quantify->conclusion

Caption: General experimental workflow for assessing anti-senescence compounds.

Conclusion and Future Directions

This compound has demonstrated significant potential as an inhibitor of cellular senescence in human primary cells. Its ability to suppress key markers of senescence, including SA-β-gal activity, and to modulate the p53 signaling pathway underscores its promise as a lead compound for the development of senomorphic therapies.

Future research should focus on several key areas:

  • In vivo studies: To validate the anti-aging and therapeutic potential of this compound in animal models of aging and age-related diseases.

  • Mechanism of action: Further elucidation of the precise molecular targets of this compound within the senescence signaling network.

  • SASP modulation: Investigation into whether this compound can modulate the senescence-associated secretory phenotype.

  • Structure-activity relationship studies: To identify more potent and specific derivatives of this compound.

References

The Biosynthesis of Epifriedelanol in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of epifriedelanol, a pentacyclic triterpenoid alcohol found in various plant species. This document details the enzymatic steps from primary metabolites to the final product, presents quantitative data on its production, outlines relevant experimental protocols, and provides a visual representation of the biochemical cascade.

Introduction to this compound and its Precursor, Friedelin

This compound, along with its precursor friedelin, belongs to the friedelane group of triterpenoids. These compounds are of significant interest to the pharmaceutical industry due to their wide range of reported biological activities, including anti-inflammatory, anti-cancer, and anti-senescence effects.[1] Understanding their biosynthesis is crucial for developing biotechnological platforms for their sustainable production. Friedelin is a pentacyclic triterpene ketone that is a key intermediate in the formation of this compound.[2][3]

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that originates from primary metabolism. The pathway can be broadly divided into two main stages: the formation of the triterpenoid precursor, 2,3-oxidosqualene, via the mevalonate (MVA) pathway, and the subsequent cyclization and reduction steps that lead to this compound.

Stage 1: The Mevalonate (MVA) Pathway and Formation of 2,3-Oxidosqualene

The initial steps of this compound biosynthesis are shared with the synthesis of all isoprenoids and occur via the MVA pathway in the cytoplasm. The key steps are as follows:

  • Formation of Acetoacetyl-CoA: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, a reaction catalyzed by the enzyme acetoacetyl-CoA thiolase .

  • Synthesis of HMG-CoA: Acetoacetyl-CoA then condenses with another molecule of acetyl-CoA to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), catalyzed by HMG-CoA synthase .

  • Conversion to Mevalonate: HMG-CoA is reduced to mevalonate by HMG-CoA reductase , a key regulatory enzyme in the MVA pathway.

  • Formation of IPP and DMAPP: Mevalonate is then phosphorylated and decarboxylated through a series of reactions to produce the five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[4]

  • Synthesis of Farnesyl Pyrophosphate (FPP): One molecule of DMAPP is condensed with two molecules of IPP to form the 15-carbon molecule, farnesyl pyrophosphate (FPP), catalyzed by farnesyl pyrophosphate synthase .[4]

  • Dimerization to Squalene: Two molecules of FPP are joined tail-to-tail in a reductive dimerization reaction to form the 30-carbon linear triterpene precursor, squalene. This reaction is catalyzed by squalene synthase .

  • Epoxidation to 2,3-Oxidosqualene: In the final step of this stage, squalene undergoes an epoxidation reaction catalyzed by squalene epoxidase to form 2,3-oxidosqualene. This molecule is the direct precursor for the cyclization into various triterpenoid skeletons.[4]

Stage 2: Cyclization to Friedelin and Reduction to this compound

The diversification of triterpenoid structures occurs at the cyclization step of 2,3-oxidosqualene.

  • Cyclization of 2,3-Oxidosqualene to Friedelin: The linear 2,3-oxidosqualene molecule is cyclized by a specific class of enzymes known as oxidosqualene cyclases (OSCs). In the case of friedelin biosynthesis, the key enzyme is friedelin synthase . This enzyme catalyzes a complex cascade of cyclization and rearrangement reactions, folding the 2,3-oxidosqualene into the pentacyclic friedelane skeleton and ultimately producing friedelin.[5]

  • Reduction of Friedelin to this compound: The final step in the biosynthesis of this compound is the reduction of the C-3 keto group of friedelin. While the specific enzyme responsible for this conversion in plants has not been definitively named "friedelin reductase" in the reviewed literature, the transformation is a stereospecific reduction. Chemical synthesis studies have shown that the reduction of friedelin with agents like lithium aluminum hydride or sodium borohydride yields this compound (friedelan-3β-ol).[6] This suggests the involvement of a reductase enzyme in vivo that likely utilizes a cofactor such as NADPH or NADH to carry out this conversion.

Quantitative Data on this compound and Friedelin Production

The production of friedelin and this compound has been quantified in various plant tissues, with significant research focusing on hairy root cultures of Cannabis sativa as a potential production platform. Elicitation, the use of signaling molecules to induce stress responses and secondary metabolite production, has been shown to enhance the accumulation of these compounds.

Plant MaterialCompoundConcentration (mg/g Dry Weight)Elicitor (if applicable)Reference
Cannabis sativa native rootsFriedelin0.245N/A[7][8]
This compound0.192N/A[7][8]
Cannabis sativa hairy roots (untreated, day 6)Friedelin0.494N/A[7][8]
This compound0.486N/A[7][8]
Cannabis sativa hairy roots (75 µM Salicylic Acid, day 6)Friedelin0.963 - 0.967Salicylic Acid[7][8][9]
This compound0.685Salicylic Acid[7][8][9]
Cannabis sativa hairy roots (50 µM Chitin, day 6)This compound~0.535 (1.1-fold increase from control)Chitin[7]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway.

Extraction and Quantification of Friedelin and this compound by GC-MS

This protocol is adapted for the analysis of triterpenoids from plant tissues.[10][11][12]

1. Plant Material Preparation:

  • Harvest fresh plant material (e.g., roots, hairy roots).
  • Lyophilize or oven-dry the material at a low temperature (e.g., 50°C) to a constant weight.[8]
  • Grind the dried material into a fine powder.

2. Extraction:

  • Accurately weigh a known amount of the powdered plant material (e.g., 100 mg).
  • Perform extraction using a suitable organic solvent. Soxhlet extraction with chloroform or maceration with methanol are commonly used methods.[5] For maceration, sonication can be used to improve extraction efficiency.
  • Filter the extract to remove solid plant debris.
  • Evaporate the solvent under reduced pressure or a stream of nitrogen to obtain the crude extract.

3. Derivatization (for GC-MS analysis):

  • Redissolve the dried extract in a known volume of a suitable solvent (e.g., pyridine).
  • Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[10]
  • Incubate the mixture at a controlled temperature (e.g., 30°C for 2 hours) to ensure complete derivatization of hydroxyl and carboxyl groups.[10]

4. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:
  • Column: Use a non-polar capillary column suitable for triterpenoid analysis (e.g., HP-5MS).
  • Injector Temperature: Set to a high temperature (e.g., 280°C) to ensure volatilization.
  • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 150°C, ramping to 280°C, and holding for a period to ensure elution of all compounds.[7]
  • Carrier Gas: Helium at a constant flow rate.
  • Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electron Impact (EI).
  • Scan Range: A wide mass range (e.g., m/z 50-600) to capture characteristic fragment ions.
  • Quantification:
  • Prepare a calibration curve using authentic standards of friedelin and this compound.[7]
  • Identify the compounds in the sample by comparing their retention times and mass spectra with the standards.
  • Quantify the amount of each compound by integrating the peak area and comparing it to the calibration curve.

Heterologous Expression of Friedelin Synthase in Saccharomyces cerevisiae

This protocol provides a general workflow for the functional characterization of an oxidosqualene cyclase like friedelin synthase.[1][4][13]

1. Gene Cloning:

  • Isolate total RNA from the plant tissue of interest.
  • Synthesize cDNA using reverse transcriptase.
  • Amplify the full-length coding sequence of the putative friedelin synthase gene using gene-specific primers.
  • Clone the PCR product into a yeast expression vector (e.g., pYES2).

2. Yeast Transformation:

  • Transform a suitable S. cerevisiae strain (e.g., a strain deficient in lanosterol synthase to reduce competition for 2,3-oxidosqualene) with the expression vector containing the friedelin synthase gene.
  • Select for transformed yeast colonies on appropriate selection media.

3. Protein Expression:

  • Grow the transformed yeast culture in a suitable medium.
  • Induce the expression of the friedelin synthase gene by adding an inducer (e.g., galactose for the GAL1 promoter in pYES2).

4. Extraction and Analysis of Triterpenoids:

  • Harvest the yeast cells by centrifugation.
  • Perform a non-polar extraction of the yeast cells (e.g., using hexane or chloroform).
  • Analyze the extract by GC-MS as described in Protocol 4.1 to identify the presence of friedelin. A control strain transformed with an empty vector should be analyzed in parallel.[14]

Site-Directed Mutagenesis of Friedelin Synthase

This protocol allows for the investigation of the role of specific amino acid residues in the catalytic activity and product specificity of friedelin synthase.[15][16][17][18]

1. In Silico Analysis and Target Residue Selection:

  • Perform multiple sequence alignments of the friedelin synthase with other characterized oxidosqualene cyclases to identify conserved and variable regions.
  • Use homology modeling to predict the 3D structure of the enzyme and identify residues in the putative active site.

2. Mutagenesis:

  • Use a commercially available site-directed mutagenesis kit or a PCR-based method to introduce the desired point mutations into the friedelin synthase gene within the yeast expression vector.[16][17]
  • Verify the mutation by DNA sequencing.

3. Functional Analysis of Mutants:

  • Transform yeast with the mutated plasmids and express the mutant proteins as described in Protocol 4.2.
  • Analyze the triterpenoid products by GC-MS to determine if the mutation resulted in a loss of function, altered product profile, or changes in catalytic efficiency.

Visualization of the Biosynthesis Pathway

The following diagrams illustrate the logical flow of the this compound biosynthesis pathway and a general experimental workflow for its study.

Epifriedelanol_Biosynthesis_Pathway cluster_MVA Mevalonate (MVA) Pathway cluster_Triterpenoid Triterpenoid Biosynthesis Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA Acetoacetyl-CoA thiolase HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase IPP_DMAPP IPP / DMAPP Mevalonate->IPP_DMAPP Series of enzymatic steps FPP Farnesyl pyrophosphate IPP_DMAPP->FPP Farnesyl pyrophosphate synthase Squalene Squalene FPP->Squalene Squalene synthase 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene epoxidase Friedelin Friedelin 2,3-Oxidosqualene->Friedelin Friedelin synthase (OSC) This compound This compound Friedelin->this compound Friedelin reductase (postulated)

Caption: Biosynthetic pathway of this compound from acetyl-CoA.

Experimental_Workflow cluster_Gene_Discovery Gene Discovery and Cloning cluster_Functional_Characterization Functional Characterization cluster_Quantitative_Analysis Quantitative Analysis in Planta Plant_Material Plant Material (e.g., high-producer species) RNA_Isolation RNA Isolation Plant_Material->RNA_Isolation cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis PCR_Amplification PCR Amplification of Friedelin Synthase Gene cDNA_Synthesis->PCR_Amplification Cloning Cloning into Expression Vector PCR_Amplification->Cloning Yeast_Transformation Yeast Transformation Cloning->Yeast_Transformation Protein_Expression Heterologous Protein Expression Yeast_Transformation->Protein_Expression Metabolite_Extraction Metabolite Extraction Protein_Expression->Metabolite_Extraction GC_MS_Analysis GC-MS Analysis Metabolite_Extraction->GC_MS_Analysis Plant_Tissue Plant Tissue/ Hairy Root Culture Extraction Extraction Plant_Tissue->Extraction Derivatization Derivatization Extraction->Derivatization GC_MS_Quantification GC-MS Quantification Derivatization->GC_MS_Quantification

Caption: General experimental workflow for studying this compound biosynthesis.

References

Epifriedelanol's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epifriedelanol, a pentacyclic triterpenoid found in various plant species, has demonstrated notable anti-cancer properties. This technical guide delineates the current understanding of this compound's mechanism of action in cancer cells. The primary mode of action involves the induction of apoptosis through the intrinsic mitochondrial pathway, characterized by the modulation of key regulatory proteins. This compound upregulates the expression of pro-apoptotic proteins such as Bax and p53, while downregulating the anti-apoptotic protein Bcl-2 and the transcription factor NF-κB. This cascade of events leads to the activation of caspases and subsequent cleavage of poly(ADP-ribose) polymerase (PARP), culminating in programmed cell death. This guide provides a comprehensive overview of the cytotoxic effects, underlying signaling pathways, and detailed experimental protocols for studying this compound's anti-cancer activity.

Cytotoxic Activity of this compound

This compound exhibits cytotoxic effects against a range of cancer cell lines in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined for several cancer cell lines, as summarized in the table below.

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)Reference
DU145 Prostate Cancer57.24 ± 4.4848[1]
32.32 ± 3.7272[1]
PC3 Prostate Cancer60.06 ± 4.8948[1]
35.22 ± 3.4772[1]
HeLa Cervical CancerNot explicitly stated, but significant dose-dependent decrease in viability observed24
C33A Cervical CancerNot explicitly stated, but significant dose-dependent decrease in viability observed24

Core Mechanism: Induction of Apoptosis

The primary mechanism by which this compound exerts its anti-cancer effects is through the induction of apoptosis, or programmed cell death. This process is tightly regulated by a complex network of signaling molecules.

Modulation of Bcl-2 Family Proteins

This compound disrupts the balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 protein family. It has been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane.

Involvement of p53

The tumor suppressor protein p53 plays a crucial role in the cellular response to stress and DNA damage, often leading to apoptosis. Studies have indicated that this compound treatment leads to an upregulation of p53 expression, which can, in turn, transcriptionally activate pro-apoptotic genes like Bax.

Downregulation of NF-κB

Nuclear factor-kappa B (NF-κB) is a transcription factor that promotes cell survival and proliferation and is often constitutively active in cancer cells. This compound has been observed to decrease the expression of NF-κB, thereby inhibiting its pro-survival signaling.

Caspase Activation and PARP Cleavage

The aforementioned events converge on the activation of a cascade of cysteine proteases known as caspases. The release of cytochrome c from the mitochondria, triggered by the increased Bax/Bcl-2 ratio, leads to the activation of initiator caspases (e.g., caspase-9), which in turn activate executioner caspases (e.g., caspase-3). A key substrate of activated caspase-3 is poly(ADP-ribose) polymerase (PARP), a DNA repair enzyme. The cleavage of PARP by caspase-3 is a hallmark of apoptosis.

The following table summarizes the observed effects of this compound on key apoptotic proteins.

ProteinFunctionEffect of this compoundReference
Bax Pro-apoptoticUpregulation[1]
Bcl-2 Anti-apoptoticDownregulation[1]
p53 Tumor suppressor, pro-apoptoticUpregulation[1]
NF-κB Pro-survival transcription factorDownregulation[1]
Caspase-3 Executioner caspaseActivation (cleavage)[1]
PARP DNA repair enzymeCleavage[1]

Signaling Pathway Diagram

The proposed signaling pathway for this compound-induced apoptosis is illustrated below.

Epifriedelanol_Apoptosis_Pathway This compound This compound p53 p53 This compound->p53 Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates NFkB NF-κB This compound->NFkB Downregulates Bax Bax p53->Bax Activates Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes membrane Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Induces Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Experimental_Workflow Start Start: Isolate/Synthesize This compound Cell_Culture Cancer Cell Line Culture (e.g., DU145, PC3) Start->Cell_Culture MTT_Assay MTT Assay (Cytotoxicity Screening) Cell_Culture->MTT_Assay IC50_Determination Determine IC50 Values MTT_Assay->IC50_Determination Mechanism_Studies Mechanism of Action Studies (Treat cells with IC50 concentration) IC50_Determination->Mechanism_Studies Western_Blot Western Blot Analysis (Protein Expression) Mechanism_Studies->Western_Blot Apoptosis_Proteins Analyze Apoptotic Proteins (Bax, Bcl-2, p53, NF-κB, Caspases, PARP) Western_Blot->Apoptosis_Proteins Data_Analysis Data Analysis and Interpretation Apoptosis_Proteins->Data_Analysis Conclusion Conclusion on Mechanism of Action Data_Analysis->Conclusion

References

An In-depth Technical Guide to the Anti-inflammatory Properties of Epifriedelanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epifriedelanol, a pentacyclic triterpenoid found in various medicinal plants, has demonstrated notable anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, supported by available quantitative data from in vitro and in vivo studies. Detailed experimental protocols for key assays are provided to facilitate further research and development of this promising natural compound as a potential therapeutic agent for inflammatory conditions. The guide also includes visualizations of the implicated signaling pathways and experimental workflows to aid in conceptual understanding.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is an ongoing endeavor in drug discovery. Natural products, with their vast structural diversity, represent a rich source of potential therapeutic leads.

This compound, a triterpenoid isolated from plants such as Ipomoea batatas and Ulmus davidiana, has been traditionally used in folk medicine for its purported medicinal properties.[1] Recent scientific investigations have begun to elucidate the molecular mechanisms underlying its therapeutic effects, with a particular focus on its anti-inflammatory activities. This guide synthesizes the available scientific literature to provide a detailed technical resource on the anti-inflammatory properties of this compound.

Mechanism of Action: Inhibition of Key Inflammatory Pathways

This compound exerts its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response. Emerging evidence also suggests a potential role for the Mitogen-Activated Protein Kinase (MAPK) pathway in its mechanism of action.

The NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In unstimulated cells, NF-κB is sequestered in the cytoplasm through its association with inhibitory proteins, most notably IκBα. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the active NF-κB dimer, typically composed of p65 and p50 subunits, to translocate to the nucleus and initiate the transcription of target genes.

This compound has been shown to interfere with this cascade, leading to a downstream reduction in the production of inflammatory mediators.[1]

NF_kappa_B_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa NF-κB-IκBα (Inactive) IkBa->NFkB_IkBa p_IkBa p-IκBα IkBa->p_IkBa NFkB NF-κB (p65/p50) NFkB->NFkB_IkBa NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkBa->IkBa NFkB_IkBa->NFkB Proteasome Proteasome Degradation p_IkBa->Proteasome Ubiquitination Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Pro_inflammatory_Genes Induces Nucleus Nucleus This compound This compound This compound->IKK Inhibits

Caption: this compound's inhibition of the NF-κB signaling pathway.
The MAPK Signaling Pathway

The MAPK signaling pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are also critically involved in the regulation of inflammation. These pathways can be activated by various stimuli, including LPS, and subsequently regulate the expression of pro-inflammatory genes, often in concert with the NF-κB pathway. While direct evidence for this compound's effect on the MAPK pathway is still emerging, its known impact on downstream inflammatory mediators suggests a potential modulatory role.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs TAK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK ERK ERK MKKs->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Pro_inflammatory_Genes Pro-inflammatory Gene Expression AP1->Pro_inflammatory_Genes This compound This compound (Putative Target) This compound->TAK1 Potential Inhibition

Caption: Putative modulation of the MAPK signaling pathway by this compound.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in several in vitro and in vivo models. The following tables summarize the available data.

Table 1: In Vitro Anti-inflammatory Activity of this compound
AssayCell LineStimulantParameter MeasuredIC50 / InhibitionReference
Nitric Oxide ProductionRAW 264.7LPSNitriteData not available[1]
TNF-α ProductionRAW 264.7LPSTNF-αData not available[1]
IL-6 ProductionRAW 264.7LPSIL-6Data not available[1]
COX-2 Expression---Data not available-
iNOS Expression---Data not available-

Note: Specific IC50 values and percentage inhibition data for this compound are not yet widely published. The table reflects the parameters known to be affected.

Table 2: In Vivo Anti-inflammatory Activity of this compound
Animal ModelConditionTreatmentParameter MeasuredResultReference
Male Sprague-Dawley RatsBisphenol A-induced prostatitis10 mg/kg this compoundProstate size, NO, IL-6, TNF-αSignificant reduction in prostate size and inflammatory markers[1]
-Carrageenan-induced paw edema-Paw volumeData not available-

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of this compound.

In Vitro Assays
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO assay, 6-well for Western blot).

    • Allow cells to adhere for 24 hours.

    • Pre-treat cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with final DMSO concentration kept below 0.1%) for 1-2 hours.

    • Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for the desired time (e.g., 24 hours for cytokine and NO measurement, shorter times for signaling protein phosphorylation).

  • After the 24-hour incubation with this compound and LPS, collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample in a 96-well plate.

  • Incubate at room temperature for 10 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Collect cell culture supernatants after the 24-hour treatment period.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα, phospho-p38, total p38, phospho-JNK, total JNK, phospho-ERK, total ERK, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Western_Blot_Workflow Cell_Treatment Cell Treatment with This compound and LPS Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry and Data Analysis Detection->Analysis

Caption: General workflow for Western Blot analysis.
In Vivo Assay

  • Animals: Use male Wistar rats or Swiss albino mice.

  • Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the animals into groups (e.g., control, vehicle, this compound at different doses, and a positive control like indomethacin or diclofenac).

  • Treatment: Administer this compound (e.g., orally or intraperitoneally) one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculation of Edema and Inhibition:

    • Calculate the increase in paw volume (edema) for each animal.

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Paw_Edema_Workflow Animal_Acclimatization Animal Acclimatization Grouping Grouping of Animals Animal_Acclimatization->Grouping Treatment Administration of This compound/Control Grouping->Treatment Carrageenan_Injection Carrageenan Injection (into hind paw) Treatment->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement (at time intervals) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculation of Edema and % Inhibition Paw_Volume_Measurement->Data_Analysis

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Conclusion and Future Directions

This compound has emerged as a promising natural compound with significant anti-inflammatory properties. Its ability to modulate the NF-κB signaling pathway and consequently reduce the production of key inflammatory mediators provides a strong rationale for its further investigation as a potential therapeutic agent.

However, to advance the development of this compound, several key areas require further research:

  • Quantitative Pharmacological Data: There is a critical need for comprehensive studies to determine the IC50 values of this compound for the inhibition of various inflammatory markers (NO, TNF-α, IL-6, COX-2, iNOS) in different cell types.

  • Detailed Mechanistic Studies: Further research is required to fully elucidate the molecular targets of this compound within the NF-κB and MAPK signaling pathways. Investigating its effects on the phosphorylation status of key signaling proteins will provide a more complete understanding of its mechanism of action.

  • In Vivo Efficacy and Safety: More extensive in vivo studies in various animal models of inflammatory diseases are necessary to establish the therapeutic efficacy, optimal dosage, and safety profile of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the identification of more potent and selective anti-inflammatory agents.

References

An In-depth Technical Guide to the Ethnobotanical Uses and Pharmacological Potential of Epifriedelanol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Epifriedelanol, a pentacyclic triterpenoid alcohol, is a naturally occurring phytochemical found in a variety of plant species. Traditionally, plants containing this compound have been integral to ethnobotanical practices for treating a range of ailments, from inflammatory conditions to infectious diseases. Modern pharmacological studies have begun to validate these traditional uses, revealing significant antitumor, anti-inflammatory, anti-senescence, and antibacterial properties. This technical guide provides a comprehensive overview of the ethnobotanical landscape of this compound-containing plants, delves into its molecular mechanisms and associated signaling pathways, presents quantitative data on its bioactivity, and outlines key experimental protocols for its study. This document aims to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction to this compound

This compound (3β-hydroxyfriedelane) is a triterpenoid compound widely distributed in the plant kingdom[1]. Structurally characterized by a friedelane backbone, its biological activity is a subject of growing interest in the scientific community. This interest is largely fueled by the extensive use of this compound-containing plants in traditional medicine across various cultures. Recent research has focused on elucidating the scientific basis for these traditional applications, with studies demonstrating potent bioactivities that suggest its potential as a lead compound for novel therapeutic agents[2][3]. This guide synthesizes the current knowledge on this compound, bridging its ethnobotanical origins with contemporary scientific validation.

Ethnobotanical Survey of this compound-Containing Plants

The traditional use of plants containing this compound is diverse, reflecting a broad spectrum of perceived therapeutic effects. The compound has been identified in the roots, leaves, and stems of various medicinal plants. A summary of these plants and their traditional applications is presented in Table 1.

Plant SpeciesFamilyPlant Part UsedTraditional Ethnobotanical Uses
Synadenium glaucescensEuphorbiaceaeLeaves, Roots, StemsTreatment of diarrhea, tuberculosis, sores, wounds, toothache, cough, ringworm, and sexually transmitted infections[4][5].
Ulmus davidianaUlmaceaeRoot BarkUsed as an anti-inflammatory agent for conditions like mastitis and edema[3][6].
Vitis trifolia (syn. Cayratia trifolia)VitaceaeLeaves, RootsUsed in the management of tumors, ulcers, and to relieve pain and inflammation[1].
Cannabis sativaCannabaceaeRootsTraditionally used to alleviate pain and inflammation[2].
Ipomoea batatasConvolvulaceae-Source of this compound with demonstrated biological activity[7].
Celtis sinensisCannabaceaeRoot BarkReported to contain this compound and used for its anti-inflammatory properties[1].
Mallotus apeltaEuphorbiaceae-Identified as a plant source of this compound[1].

Pharmacological Activities and Quantitative Data

Scientific investigations have substantiated many of the traditional claims associated with this compound, revealing a range of pharmacological effects. This section details these activities, supported by quantitative data from various studies.

Anticancer and Apoptotic Effects

This compound has demonstrated significant antitumor properties in multiple studies. It induces apoptosis in cancer cells through the modulation of key signaling pathways.

Quantitative Data: The in vitro cytotoxic activity of this compound has been quantified against several human prostate cancer (PCa) cell lines, as shown in Table 2.

Cell LineCancer TypeIncubation TimeIC₅₀ (µM)
DU145Prostate Cancer72 h32.32 ± 3.72
PC3Prostate Cancer72 h35.22 ± 3.47

Data sourced from a study on the effects of this compound from Ipomoea batatas[7].

The compound has also shown antitumor potential in a potato disc bioassay[8][9]. Mechanistically, this compound has been shown to induce apoptosis by enhancing the cleavage of caspase-3 and its downstream target PARP. It also upregulates the pro-apoptotic proteins p53 and BAX while down-regulating the anti-apoptotic proteins NF-κB and BCL-2[7][8].

Anti-inflammatory Activity

The traditional use of this compound-containing plants for inflammatory ailments is supported by modern research. The compound exhibits anti-inflammatory effects by suppressing key inflammatory markers[2][7]. In a study involving rats with induced gonadotoxicity, this compound treatment led to a significant reduction in inflammatory markers such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α)[7]. It also exhibits significant inhibition of NF-κB, a critical regulator of the inflammatory response, suggesting its potential for treating conditions like asthma[10].

Anti-senescence Effects

This compound has been identified as a potent inhibitor of cellular senescence. It has been shown to suppress both adriamycin-induced and replicative senescence in human primary cells, including human dermal fibroblasts (HDFs) and human umbilical vein endothelial cells (HUVECs)[3][6][8][11]. This effect is partly achieved by repressing the increased levels of p53 and p21 proteins, which are key regulators of cell cycle arrest and senescence[8]. These findings suggest that this compound could be developed for dietary supplements or cosmetic applications aimed at modulating tissue aging[6][11].

Antibacterial Activity

This compound is a key contributor to the antibacterial effects of extracts from plants like Synadenium glaucescens. Extracts from the root bark of this plant, rich in this compound, have shown strong activity against Gram-positive bacteria.

Quantitative Data: The minimum inhibitory concentrations (MIC) for S. glaucescens extracts are summarized in Table 3.

Bacterial GroupExtract SourceMedian MIC (µg/mL)
Gram-positive bacteriaWhole Root40
Gram-positive bacteriaRoot Bark20
Gram-positive bacteriaLeaves380

Data sourced from a study on Synadenium glaucescens[4].

The study indicated that the effect against Staphylococcus aureus was primarily bacteriostatic, inhibiting bacterial protein synthesis or metabolic pathways[4].

Mechanism of Action and Signaling Pathways

This compound exerts its diverse pharmacological effects by modulating multiple cellular signaling pathways. A key mechanism in its anticancer activity is the induction of apoptosis. The pathway involves the regulation of the BCL-2 family of proteins and the activation of caspases.

G This compound This compound nfkb NF-κB (Anti-apoptotic) This compound->nfkb Inhibits bcl2 BCL-2 (Anti-apoptotic) This compound->bcl2 Inhibits p53 p53 (Pro-apoptotic) This compound->p53 Upregulates caspase3 Caspase-3 (Cleavage) bcl2->caspase3 bax BAX (Pro-apoptotic) p53->bax bax->caspase3 parp PARP (Cleavage) caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: Apoptotic signaling pathway modulated by this compound.

Experimental Protocols

This section provides an overview of standard methodologies for the extraction, isolation, and biological evaluation of this compound.

General Workflow for Extraction and Bioactivity Screening

The process begins with the collection and preparation of plant material, followed by extraction, fractionation, and purification to isolate this compound. The purified compound is then subjected to various bioassays to determine its pharmacological activity.

G start Plant Material Collection (e.g., Root Bark) prep Drying and Grinding start->prep extraction Solvent Extraction (e.g., Chloroform, Methanol, Hexane) prep->extraction filtration Filtration & Concentration (Crude Extract) extraction->filtration fractionation Column Chromatography (Fractionation) filtration->fractionation isolation Purification (e.g., HPLC, Recrystallization) fractionation->isolation identification Structural Elucidation (NMR, MS) isolation->identification bioassays Pharmacological Bioassays (e.g., MTT, MIC, Western Blot) isolation->bioassays end Data Analysis bioassays->end

Caption: General workflow for this compound extraction and analysis.

Detailed Protocol: Extraction and Isolation

The following is a composite protocol based on methodologies cited in the literature[4][12].

  • Plant Material Preparation : The selected plant part (e.g., roots, leaves) is air-dried in the shade at room temperature and then ground into a fine powder.

  • Solvent Extraction : The dried powder (e.g., 100 g) is subjected to extraction using a suitable solvent like chloroform, methanol, or hexane. This can be done using sonication for 30 minutes or reflux extraction[12][13]. The process is typically repeated multiple times to ensure complete extraction.

  • Concentration : The supernatants from the extractions are combined and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation : The crude extract is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents (e.g., n-hexane and ethyl acetate) of increasing polarity to separate the extract into different fractions.

  • Purification : Fractions containing this compound (identified by Thin Layer Chromatography) are combined and further purified using techniques like preparative HPLC or repeated recrystallization to obtain the pure compound.

  • Structural Confirmation : The identity and purity of the isolated this compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Detailed Protocol: In Vitro Antibacterial Activity (MIC Determination)

This protocol is adapted from methodologies used for testing plant extracts[4][5].

  • Bacterial Strains : Obtain medically important bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) from a standard culture collection.

  • Inoculum Preparation : Prepare a bacterial suspension in a suitable broth (e.g., Mueller-Hinton) and adjust its turbidity to match the 0.5 McFarland standard.

  • Serial Dilution : Prepare a series of twofold dilutions of the this compound sample in a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC (e.g., from 1000 µg/mL down to <1 µg/mL).

  • Inoculation : Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive controls (broth with bacteria, no compound) and negative controls (broth only).

  • Incubation : Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Conclusion and Future Directions

This compound stands out as a promising natural product with a rich history of use in traditional medicine. The scientific evidence, particularly regarding its anticancer, anti-inflammatory, and anti-senescence activities, provides a strong rationale for its further development. The compound's ability to modulate key signaling pathways like NF-κB and p53 highlights its potential as a multi-target therapeutic agent.

Future research should focus on:

  • Pharmacokinetic and Toxicological Studies : In-depth ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling is essential to assess the drug-like properties and safety of this compound.

  • Lead Optimization : Medicinal chemistry efforts could be employed to synthesize analogues of this compound with improved potency, selectivity, and pharmacokinetic profiles.

  • Clinical Trials : Well-designed clinical trials are necessary to translate the promising preclinical findings into tangible therapeutic benefits for human health.

  • Sustainable Sourcing : As research progresses, developing sustainable methods for producing this compound, such as through plant cell cultures or biotechnological elicitation, will be crucial[2][12].

References

Methodological & Application

Application Notes and Protocols for the Extraction of Epifriedelanol from Ulmus davidiana

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epifriedelanol, a pentacyclic triterpenoid isolated from the root bark of Ulmus davidiana, has demonstrated significant potential in drug development due to its anti-tumor and anti-inflammatory properties.[1] This document provides a detailed protocol for the extraction, isolation, and purification of this compound. Additionally, it summarizes its biological activities and presents a putative signaling pathway for its apoptotic effects, offering valuable information for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Ulmus davidiana, commonly known as the David Elm, has a history of use in traditional medicine. Its root bark is a rich source of various bioactive compounds, including the triterpenoid this compound.[2][3] Research has highlighted the therapeutic potential of this compound, particularly its ability to induce apoptosis in cancer cells and inhibit cellular senescence.[1][2][3] These findings underscore the importance of establishing a standardized protocol for its efficient extraction and purification to facilitate further preclinical and clinical investigations.

Data Presentation

Biological Activity of this compound

The following table summarizes the quantitative data on the biological activities of this compound as reported in the literature.

Biological ActivityCell Line/ModelKey ParametersResultsReference
Antiproliferative Activity DU145 (Prostate Cancer)IC50 (72h)32.32 µM[1]
PC3 (Prostate Cancer)IC50 (72h)35.22 µM[1]
Induction of Apoptosis DU145 (Prostate Cancer)Effective Concentration (48h)5-10 µM[1]
Inhibition of Cellular Senescence Human Dermal Fibroblasts (HDFs), Human Umbilical Vein Endothelial Cells (HUVECs)Effective Concentration (3 days)10-50 µg/mL

Experimental Protocols

Protocol 1: Extraction of Crude this compound from Ulmus davidiana Root Bark

This protocol outlines the initial solvent extraction of the plant material to obtain a crude extract containing this compound.

Materials and Reagents:

  • Dried root bark of Ulmus davidiana

  • Methanol (analytical grade)

  • 60% Ethanol (optional)

  • Grinder or mill

  • Large glass flasks or beakers

  • Shaker or magnetic stirrer

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Preparation of Plant Material:

    • Wash the root bark of Ulmus davidiana thoroughly with distilled water to remove any dirt and debris.

    • Air-dry the washed bark in a well-ventilated area or use a plant dryer at a temperature not exceeding 40°C.

    • Grind the dried root bark into a coarse powder using a grinder or mill.

  • Solvent Extraction:

    • Weigh the powdered root bark.

    • Place the powdered bark in a large glass flask.

    • Add methanol to the flask at a solid-to-solvent ratio of 1:10 (w/v). For example, for 100 g of powder, add 1 L of methanol.

    • Alternatively, a 60% ethanol solution can be used for extraction.

    • Macerate the mixture for 24-48 hours at room temperature with continuous agitation using a shaker or magnetic stirrer.

  • Filtration and Concentration:

    • Filter the mixture through filter paper to separate the extract from the plant residue.

    • Collect the filtrate (the methanol or ethanol extract).

    • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure maximum yield.

    • Combine all the filtrates.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature of 40-50°C to obtain a crude extract.

  • Drying and Storage:

    • Dry the concentrated crude extract completely in a vacuum oven or desiccator.

    • Store the dried crude extract at 4°C in an airtight container, protected from light.

Protocol 2: Isolation and Purification of this compound

This protocol describes the chromatographic separation of the crude extract to isolate and purify this compound.

Materials and Reagents:

  • Crude extract from Protocol 1

  • Silica gel (60-120 mesh for column chromatography)

  • Chloroform (analytical grade)

  • Methanol (analytical grade)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Developing chamber for TLC

  • UV lamp

  • Fractions collector (optional)

  • High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative)

  • C18 HPLC column

Procedure:

  • Column Chromatography (Initial Fractionation):

    • Prepare a slurry of silica gel in chloroform and pack it into a glass chromatography column.

    • Dissolve a known amount of the crude extract in a minimal volume of chloroform.

    • Load the dissolved extract onto the top of the silica gel column.

    • Elute the column with a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding methanol. A suggested gradient is from 100:0 to 90:10 (Chloroform:Methanol, v/v).

    • Collect the eluted fractions in separate test tubes.

  • Thin Layer Chromatography (TLC) Monitoring:

    • Monitor the collected fractions using TLC.

    • Spot a small amount of each fraction onto a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., Hexane:Ethyl Acetate, 8:2 v/v).

    • Visualize the spots under a UV lamp and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

    • Pool the fractions that show a spot corresponding to the Rf value of a standard this compound sample (if available) or fractions containing a major compound with a characteristic triterpenoid spot.

  • Crystallization (Optional Purification Step):

    • Concentrate the pooled fractions containing this compound.

    • Attempt to crystallize the compound from a suitable solvent or solvent mixture (e.g., methanol, ethanol, or a mixture of chloroform and methanol). This can yield a highly pure compound.

  • High-Performance Liquid Chromatography (HPLC) (Final Purification):

    • For higher purity, subject the partially purified fractions to preparative or semi-preparative HPLC.

    • Use a C18 column with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.

    • Monitor the elution profile with a UV detector.

    • Collect the peak corresponding to this compound.

  • Structure Elucidation:

    • Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR, 13C NMR).

Visualizations

Experimental Workflow for this compound Extraction

Extraction_Workflow PlantMaterial Dried, powdered root bark of Ulmus davidiana Extraction Maceration with Methanol (or 60% Ethanol) PlantMaterial->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract ColumnChromatography Silica Gel Column Chromatography (Chloroform:Methanol gradient) CrudeExtract->ColumnChromatography TLC TLC Monitoring ColumnChromatography->TLC FractionPooling Pooling of this compound-rich Fractions TLC->FractionPooling Purification Further Purification (Crystallization and/or HPLC) FractionPooling->Purification Purethis compound Pure this compound Purification->Purethis compound Analysis Structural Elucidation (MS, NMR) Purethis compound->Analysis

Caption: Workflow for the extraction and purification of this compound.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Apoptosis_Pathway This compound This compound p53 p53 (Upregulation) This compound->p53 activates Bcl2 Bcl-2 (Downregulation) This compound->Bcl2 inhibits NFkB NF-κB (Downregulation) This compound->NFkB inhibits Bax Bax (Upregulation) p53->Bax activates Mitochondria Mitochondrial Dysfunction Bax->Mitochondria promotes Bcl2->Mitochondria inhibits Caspases Caspase Activation Mitochondria->Caspases triggers PARP PARP Cleavage Caspases->PARP Apoptosis Apoptosis Caspases->Apoptosis PARP->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis in cancer cells.

References

Application Notes and Protocols for the Analysis of Epifriedelanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epifriedelanol, a pentacyclic triterpenoid alcohol, is a naturally occurring compound found in various plant species. It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. Accurate and comprehensive analysis of this compound is crucial for its identification, characterization, and quantification in complex matrices, which is fundamental for drug discovery and development. This document provides detailed application notes and experimental protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two powerful analytical techniques for structural elucidation and molecular weight determination.

Spectroscopic Data of this compound

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively.

Table 1: ¹H NMR (400 MHz, CDCl₃) Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-33.74dd9.2, 6.4
H-230.87s
H-240.95s
H-250.97s
H-261.00s
H-271.03s
H-281.18s
H-290.99d6.8
H-300.86d7.2

Note: Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm). Data is compiled from publicly available spectral information.

Table 2: ¹³C NMR (100 MHz, CDCl₃) Data for this compound

PositionChemical Shift (δ, ppm)PositionChemical Shift (δ, ppm)
139.21636.0
222.31730.0
372.81842.8
438.41935.3
553.12028.2
618.22132.8
741.52239.6
853.12320.1
937.52418.7
1059.52516.3
1135.62618.7
1230.52714.7
1337.82832.4
1439.72931.8
1532.43035.0

Note: Chemical shifts are referenced to the solvent peak (CDCl₃: δ 77.16 ppm). Data is compiled from publicly available spectral information.

Mass Spectrometry Data

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which aids in structural elucidation.

Table 3: GC-MS Fragmentation Data for this compound

m/zRelative Intensity (%)Proposed Fragment
42815[M]⁺ (Molecular Ion)
41325[M - CH₃]⁺
41010[M - H₂O]⁺
3955[M - H₂O - CH₃]⁺
27430
25920
205100
19140
13755
12360
10970
9585

Note: This data represents a typical fragmentation pattern for this compound under Electron Ionization (EI) conditions. The relative intensities are approximate and can vary depending on the instrument and experimental conditions.[1]

Experimental Protocols

Protocol for NMR Analysis

This protocol outlines the general steps for acquiring ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of purified this compound.
  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • Use a 400 MHz (or higher) NMR spectrometer.
  • Tune and shim the probe to ensure a homogeneous magnetic field.
  • For ¹H NMR:
  • Acquire the spectrum with a spectral width of approximately 12 ppm.
  • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
  • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
  • For ¹³C NMR:
  • Acquire the spectrum with a spectral width of approximately 220 ppm.
  • Use a proton-decoupled pulse sequence (e.g., zgpg30).
  • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase the resulting spectrum.
  • Perform baseline correction.
  • Calibrate the chemical shift scale using the TMS signal (δ 0.00 ppm) for ¹H NMR and the residual solvent peak of CDCl₃ (δ 77.16 ppm) for ¹³C NMR.
  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton-proton connectivities.
  • Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound structure, potentially with the aid of 2D NMR experiments (e.g., COSY, HSQC, HMBC).

Protocol for Mass Spectrometry Analysis

This protocol describes a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Prepare a stock solution of purified this compound in a volatile organic solvent such as chloroform or ethyl acetate at a concentration of approximately 1 mg/mL.
  • Further dilute the stock solution to a final concentration of 10-100 µg/mL for GC-MS analysis.

2. GC-MS System and Conditions:

  • Gas Chromatograph (GC):
  • Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
  • Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity.
  • Injector Temperature: 280 °C.
  • Oven Temperature Program:
  • Initial temperature: 150 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 300 °C.
  • Final hold: 300 °C for 10 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Mass Spectrometer (MS):
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Ion Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Scan Range: m/z 40-500.

3. Data Acquisition and Analysis:

  • Inject 1 µL of the prepared sample into the GC-MS system.
  • Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.
  • Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern.
  • Compare the obtained mass spectrum with a library database (e.g., NIST, Wiley) for confirmation.
  • Propose fragmentation pathways to explain the major fragment ions observed in the mass spectrum.

Visualizations

The following diagrams illustrate the general workflow for the analysis of this compound and a proposed mass spectrometry fragmentation pathway.

Epifriedelanol_Analysis_Workflow cluster_extraction Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Interpretation start Plant Material extraction Solvent Extraction start->extraction purification Chromatographic Purification (e.g., Column Chromatography, HPLC) extraction->purification isolated_compound Isolated this compound purification->isolated_compound nmr_analysis NMR Spectroscopy (¹H, ¹³C, 2D NMR) isolated_compound->nmr_analysis ms_analysis Mass Spectrometry (GC-MS, LC-MS) isolated_compound->ms_analysis quantification Quantification isolated_compound->quantification structure_elucidation Structure Elucidation nmr_analysis->structure_elucidation ms_analysis->structure_elucidation final_report Final Report structure_elucidation->final_report quantification->final_report

Caption: Workflow for the analysis of this compound.

Epifriedelanol_Fragmentation M This compound [M]⁺ m/z = 428 M_minus_CH3 [M - CH₃]⁺ m/z = 413 M->M_minus_CH3 - CH₃ M_minus_H2O [M - H₂O]⁺ m/z = 410 M->M_minus_H2O - H₂O fragment_205 Fragment m/z = 205 M->fragment_205 Retro-Diels-Alder (Ring C Cleavage) fragment_137 Fragment m/z = 137 fragment_205->fragment_137 - C₅H₁₂ fragment_95 Fragment m/z = 95 fragment_137->fragment_95 - C₃H₆

Caption: Proposed MS fragmentation of this compound.

References

Application Note: Quantitative Determination of Epifriedelanol in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of epifriedelanol in various plant extracts. This compound, a pentacyclic triterpenoid, is a known bioactive compound with potential therapeutic properties. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, and detection by a UV detector at a low wavelength. The protocol provides a detailed procedure for sample preparation, chromatographic conditions, and method validation to ensure accurate and reproducible results. This application note is intended for researchers, scientists, and drug development professionals involved in natural product analysis and quality control.

Introduction

This compound is a naturally occurring pentacyclic triterpenoid alcohol found in various plant species, including those from the Celastraceae and Euphorbiaceae families. It has been reported to possess several pharmacological activities, including antibacterial effects. Accurate quantification of this compound in plant extracts is crucial for the standardization of herbal products and for further pharmacological investigations. This application note presents a validated HPLC method for the reliable quantification of this compound.

Experimental

Materials and Reagents
  • This compound reference standard (>98% purity)

  • HPLC grade acetonitrile, methanol, and water

  • Analytical grade hexane and ethyl acetate

  • Plant material (e.g., dried and powdered leaves or root bark)

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance

  • Ultrasonic bath

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.45 µm)

Chromatographic Conditions
ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water; B: Acetonitrile
Gradient 0-10 min, 80-95% B; 10-15 min, 95% B; 15-15.1 min, 95-80% B; 15.1-20 min, 80% B
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 210 nm

Protocols

Preparation of Standard Solutions

A stock solution of this compound (1 mg/mL) is prepared by dissolving an accurately weighed amount of the reference standard in methanol. Working standard solutions are prepared by serial dilution of the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.

Sample Preparation
  • Drying and Grinding: Plant material should be dried in a forced-air oven at approximately 60°C to a constant weight. The dried material is then ground into a fine powder (to pass through a 2 mm sieve).[1]

  • Extraction:

    • Accurately weigh 1 g of the powdered plant material into a conical flask.

    • Add 20 mL of a hexane-ethyl acetate mixture (1:1, v/v).

    • Sonicate the mixture for 30 minutes in an ultrasonic bath.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process twice more with 20 mL of the solvent mixture.

    • Pool the supernatants and evaporate to dryness under reduced pressure.

  • Sample Solution Preparation: Dissolve the dried extract in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation

The analytical method is validated according to the International Council for Harmonisation (ICH) guidelines for specificity, linearity, precision, accuracy, and sensitivity.[2]

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix is assessed by comparing the chromatograms of a blank, the standard, and a sample extract.

  • Linearity: A calibration curve is constructed by plotting the peak area against the concentration of the working standard solutions (1-100 µg/mL). The linearity is evaluated by the correlation coefficient (r²) of the regression line.

  • Precision:

    • Intra-day precision is determined by analyzing six replicates of a standard solution at a medium concentration on the same day.

    • Inter-day precision is determined by analyzing the same standard solution on three different days.

    • The precision is expressed as the relative standard deviation (%RSD).

  • Accuracy: The accuracy of the method is determined by a recovery study. A known amount of the this compound standard is spiked into a pre-analyzed sample at three different concentration levels (low, medium, and high). The percentage recovery is then calculated.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[3]

Quantitative Data Summary

SamplePlant PartThis compound Content (mg/g of dry weight)%RSD (n=3)
Maytenus ilicifoliaLeaves2.541.8
Synadenium glaucescensRoot Bark4.121.5
Celastrus paniculatusSeeds1.782.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Method Validation Summary

ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.9990.9995
Intra-day Precision (%RSD) < 2%0.85%
Inter-day Precision (%RSD) < 2%1.25%
Accuracy (% Recovery) 98-102%99.5 - 101.2%
LOD (µg/mL) -0.25
LOQ (µg/mL) -0.80

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation plant_material Plant Material (Dried & Powdered) extraction Solvent Extraction plant_material->extraction evaporation Evaporation extraction->evaporation sample_solution Sample Solution (in Methanol) evaporation->sample_solution filtration Filtration (0.45 µm) sample_solution->filtration hplc_vial HPLC Vial filtration->hplc_vial hplc_system HPLC System Injection hplc_vial->hplc_system ref_std This compound Reference Standard stock_sol Stock Solution (1 mg/mL) ref_std->stock_sol working_std Working Standards (1-100 µg/mL) stock_sol->working_std working_std->hplc_system chromatography Chromatographic Separation (C18 Column) hplc_system->chromatography detection UV Detection (210 nm) chromatography->detection chromatogram Chromatogram detection->chromatogram peak_integration Peak Integration chromatogram->peak_integration calibration_curve Calibration Curve peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification validation Method Validation quantification->validation

Caption: Experimental workflow for the HPLC quantification of this compound.

Method Validation Logic Diagram

Validation_Logic cluster_params Validation Parameters cluster_tests Validation Experiments cluster_criteria Acceptance Criteria method HPLC Method for this compound specificity Specificity method->specificity linearity Linearity method->linearity precision Precision method->precision accuracy Accuracy method->accuracy sensitivity Sensitivity method->sensitivity blank_std_sample Blank, Standard, & Sample Analysis specificity->blank_std_sample cal_curve Calibration Curve (1-100 µg/mL) linearity->cal_curve intra_inter_day Intra- & Inter-day Replicates precision->intra_inter_day recovery Spike & Recovery Study accuracy->recovery lod_loq Signal-to-Noise Ratio sensitivity->lod_loq no_interference No Interference at Analyte RT blank_std_sample->no_interference r2 r² ≥ 0.999 cal_curve->r2 rsd %RSD < 2% intra_inter_day->rsd rec_range Recovery 98-102% recovery->rec_range sn_ratio S/N = 3 (LOD), S/N = 10 (LOQ) lod_loq->sn_ratio

Caption: Logical relationship of HPLC method validation parameters.

Conclusion

The developed HPLC method provides a reliable and accurate approach for the quantification of this compound in plant extracts. The method is simple, reproducible, and has been validated for its intended purpose. This application note can be a valuable tool for the quality control and standardization of plant-based products containing this compound.

References

Application Note: A Cell-Based Assay Strategy to Screen for and Characterize the Bioactivity of Epifriedelanol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epifriedelanol is a triterpenoid natural product found in various plant species, including Ulmus davidiana and Vitis trifolia.[1][2] Preclinical studies have revealed its potential therapeutic activities, including anti-inflammatory, antitumor, and anti-senescence properties.[2][3][4] A primary mechanism for its anti-inflammatory and some of its anticancer effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][5] NF-κB is a critical transcription factor that regulates genes involved in inflammation, immunity, cell proliferation, and apoptosis.[6][7] Its dysregulation is implicated in numerous diseases, making it a key target for drug discovery.[8]

To facilitate the discovery and characterization of compounds like this compound, a robust and efficient screening strategy is essential. This application note details a multi-tiered, cell-based assay cascade designed to:

  • Primary Screen: Identify and quantify the inhibitory activity of this compound on the NF-κB signaling pathway using a high-throughput luciferase reporter assay.

  • Secondary Assay: Functionally confirm its anti-inflammatory effects by measuring the suppression of nitric oxide (NO), a key inflammatory mediator, in macrophages.

  • Counter-Screen: Assess the cytotoxicity of this compound to distinguish specific anti-inflammatory activity from general toxic effects.

This comprehensive approach provides a reliable framework for screening natural product libraries and characterizing lead compounds that target inflammatory pathways.

Signaling Pathway and Experimental Workflow

The screening strategy is designed to first identify direct inhibition of the NF-κB pathway and then confirm the downstream functional consequences.

Canonical NF-κB Signaling Pathway

The canonical NF-κB pathway is a central regulator of inflammatory responses. Upon stimulation by ligands such as Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated.[9][10] IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation.[11] This releases the p65/p50 NF-κB dimer, allowing it to translocate to the nucleus, bind to DNA response elements, and initiate the transcription of pro-inflammatory genes.[6] this compound is hypothesized to interfere with this cascade, preventing NF-κB activation.

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activation IkBa_NFkB IκBα p65/p50 IKK->IkBa_NFkB Phosphorylation p_IkBa P-IκBα IkBa_NFkB->p_IkBa NFkB p65/p50 IkBa_NFkB->NFkB Release Proteasome Proteasome p_IkBa->Proteasome Degradation NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibition? DNA κB Site NFkB_nuc->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes

Caption: Canonical NF-κB signaling pathway and proposed inhibition by this compound.
Screening Workflow

The proposed workflow ensures a systematic evaluation of this compound. A highly sensitive primary reporter assay identifies potential hits, which are then subjected to a functional secondary assay and a crucial cytotoxicity counter-screen to eliminate false positives and confirm specific activity.

Screening_Workflow cluster_Confirmation Hit Confirmation Start Prepare this compound Stock & Dilutions Primary Primary Screen: NF-κB Luciferase Reporter Assay (HEK293-NFκB-luc Cells + TNF-α) Start->Primary Decision Inhibition of Luciferase Signal? Primary->Decision Inactive Compound Inactive Decision->Inactive No Secondary Secondary Assay: Nitric Oxide (Griess) Assay (RAW 264.7 Cells + LPS) Decision->Secondary Yes Counter Counter-Screen: Cell Viability (MTT) Assay (Both Cell Lines) Secondary->Counter Result Confirmed, Non-Toxic NF-κB Inhibitor Counter->Result

Caption: High-level workflow for screening and confirming this compound activity.

Experimental Protocols

Protocol 1: Primary Screen - NF-κB Luciferase Reporter Assay

This assay quantitatively measures the inhibition of TNF-α-induced NF-κB activation in a stable reporter cell line.[12][13]

A. Materials

  • Cells: HEK293 cell line stably expressing an NF-κB-driven firefly luciferase reporter (e.g., GloResponse™ NF-κB-RE-luc2P HEK293 Cell Line).[13]

  • Media: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotic (e.g., hygromycin B).[12]

  • Reagents: this compound, TNF-α (human recombinant), Luciferase Assay Reagent (e.g., ONE-Glo™), DMSO.

  • Plates: White, opaque, sterile 96-well cell culture plates.

B. Procedure

  • Cell Seeding: Seed HEK293-NFκB-luc cells into a 96-well plate at a density of 3 x 10⁴ cells/well in 100 µL of growth medium.[14] Incubate overnight (16-24 hours) at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X working stock of this compound dilutions (e.g., 0.2 µM to 200 µM) in assay medium. Include a vehicle control (DMSO) and a positive control inhibitor (if available).

  • Compound Treatment: Carefully remove the growth medium from the cells. Add 50 µL of assay medium to each well, followed by 50 µL of the 2X this compound dilutions. Incubate for 1-2 hours.

  • Stimulation: Prepare a 2X solution of TNF-α in assay medium (final concentration of 10-20 ng/mL is common).[6] Add 100 µL to all wells except the unstimulated control wells.

  • Incubation: Incubate the plate for 5-6 hours at 37°C, 5% CO₂.[13]

  • Luminescence Reading: Equilibrate the plate to room temperature for 10-15 minutes. Add 100 µL of luciferase assay reagent to each well.[15]

  • Data Acquisition: Shake the plate gently for 5-10 minutes to ensure cell lysis. Measure luminescence using a microplate luminometer.

Protocol 2: Secondary Screen - Nitric Oxide (Griess) Assay

This assay confirms anti-inflammatory activity by measuring the reduction of lipopolysaccharide (LPS)-induced nitric oxide production in macrophage cells.[16][17]

A. Materials

  • Cells: RAW 264.7 murine macrophage cell line.

  • Media: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Reagents: this compound, Lipopolysaccharide (LPS from E. coli), Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine), Sodium Nitrite (for standard curve).[18][19]

  • Plates: Clear, sterile 96-well cell culture plates.

B. Procedure

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10⁵ cells/well in 100 µL of growth medium. Incubate for 24 hours at 37°C, 5% CO₂.[20]

  • Compound Treatment: Pre-treat cells with various concentrations of this compound for 2 hours.

  • Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.[21]

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.[16]

  • Nitrite Standard Curve: Prepare a serial dilution of sodium nitrite (100 µM to 1.56 µM) in fresh culture medium.[18]

  • Griess Reaction: Transfer 50-100 µL of supernatant from each well of the cell plate to a new 96-well plate. Add an equal volume of Griess Reagent to each well (supernatant and standards).[22]

  • Data Acquisition: Incubate for 10-15 minutes at room temperature, protected from light. A purple color will develop. Measure the absorbance at 540-550 nm using a microplate reader.[18][19]

Protocol 3: Counter-Screen - MTT Cell Viability Assay

This colorimetric assay determines if the observed activity is due to cytotoxicity. It measures the metabolic activity of cells, which is proportional to the number of viable cells.[23][24]

A. Materials

  • Cells: HEK293-NFκB-luc and RAW 264.7 cells.

  • Reagents: this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).[23][25]

  • Plates: Clear, sterile 96-well cell culture plates.

B. Procedure

  • Cell Seeding and Treatment: Seed and treat cells with this compound for the same duration as the primary/secondary assays (e.g., 24 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[24]

  • Incubation: Incubate for 3-4 hours at 37°C, 5% CO₂. Viable cells will reduce the yellow MTT to purple formazan crystals.[23]

  • Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[26]

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[23] Measure the absorbance at 570 nm (with a reference wavelength of ~630 nm if desired).[24]

Data Presentation and Interpretation

Quantitative data should be organized to allow for clear interpretation and calculation of key parameters like IC₅₀ (half-maximal inhibitory concentration) and CC₅₀ (half-maximal cytotoxic concentration).

Table 1: Primary Screen - this compound Inhibition of TNF-α-Induced NF-κB Activity

This compound (µM) Luminescence (RLU) % Inhibition
0 (Unstimulated) 1,500 N/A
0 (TNF-α Stimulated) 85,000 0%
1 72,250 15%
5 44,625 48%
10 22,100 75%
25 9,850 90%
50 6,400 94%

| Calculated IC₅₀ | | ~5.2 µM |

  • % Inhibition is calculated relative to the stimulated (0%) and unstimulated (100%) controls.

Table 2: Secondary & Counter-Screen - Effect of this compound on NO Production and Cell Viability

This compound (µM) Nitrite (µM) % NO Inhibition Cell Viability (%)
0 (Unstimulated) 2.5 N/A 100%
0 (LPS Stimulated) 35.0 0% 98%
1 30.1 15% 100%
5 19.6 47% 99%
10 11.5 72% 97%
25 6.8 87% 95%
50 4.2 95% 88%

| Calculated IC₅₀ | | ~6.1 µM | >50 µM |

  • Interpretation: The data indicates that this compound potently inhibits NF-κB luciferase activity (IC₅₀ ≈ 5.2 µM) and downstream nitric oxide production (IC₅₀ ≈ 6.1 µM).[5] Importantly, it shows minimal cytotoxicity at these effective concentrations (CC₅₀ > 50 µM), suggesting that the observed anti-inflammatory effect is specific and not an artifact of cell death.[20] This profile identifies this compound as a promising lead compound for further development.

References

Application Notes and Protocols for In Vitro Cytotoxicity Testing of Epifriedelanol on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro cytotoxic effects of epifriedelanol, a naturally occurring triterpenoid, on various cancer cell lines. Detailed protocols for assessing its anti-cancer activity and elucidating its mechanism of action are provided to facilitate further research and drug development efforts.

Introduction

This compound is a pentacyclic triterpenoid that has demonstrated promising anti-tumor properties. In vitro studies have shown its ability to inhibit the proliferation of various cancer cell lines, primarily by inducing programmed cell death, or apoptosis. Understanding the cytotoxic profile and the molecular pathways targeted by this compound is crucial for its development as a potential cancer therapeutic.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, has been determined for various cell lines as summarized in the table below.

Cell LineCancer TypeIncubation Time (hours)IC50 (µg/mL)
HeLa[1]Cervical Cancer24428.4 ± 19.7
48251.9 ± 11.2
72164.8 ± 9.3
C-33A[1]Cervical Cancer24311.6 ± 14.8
48192.5 ± 10.1
72115.2 ± 7.6
DU145Prostate Cancer7232.32 µM
PC3Prostate Cancer7235.22 µM

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the in vitro cytotoxicity of this compound.

Cell Viability and Cytotoxicity Assays

3.1.1. MTT Assay

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is indicative of their viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 50-1000 µg/ml) and incubate for 24, 48, or 72 hours.[2]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

3.1.2. LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells.

Apoptosis Assays

3.2.1. Annexin V-FITC/PI Staining

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.

Protocol:

  • Cell Treatment: Treat cancer cells with this compound at the desired concentration and time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

3.2.2. Caspase Activity Assay

This assay measures the activity of caspases, which are key enzymes in the apoptotic pathway.

Protocol:

  • Cell Lysis: Treat cells with this compound, harvest them, and lyse them to release cellular contents.

  • Substrate Addition: Add a caspase-specific substrate conjugated to a colorimetric or fluorometric reporter to the cell lysate.

  • Incubation: Incubate the mixture to allow the caspases to cleave the substrate.

  • Signal Detection: Measure the colorimetric or fluorescent signal, which is proportional to the caspase activity.

Signaling Pathways and Visualizations

This compound is believed to induce apoptosis through the modulation of key signaling pathways. The following diagrams illustrate the experimental workflow and the putative signaling cascade.

G cluster_workflow Experimental Workflow for Cytotoxicity Testing start Start seed Seed Cancer Cells in 96-well Plates start->seed treat Treat with this compound (Varying Concentrations & Times) seed->treat viability Assess Cell Viability (MTT Assay) treat->viability cytotoxicity Measure Cytotoxicity (LDH Assay) treat->cytotoxicity apoptosis Analyze Apoptosis (Annexin V/PI Staining) treat->apoptosis data Data Analysis & IC50 Determination viability->data cytotoxicity->data caspase Determine Caspase Activity apoptosis->caspase caspase->data end End data->end

Caption: Experimental workflow for evaluating the in vitro cytotoxicity of this compound.

Studies on this compound and related triterpenoids suggest that their pro-apoptotic effects are mediated through the intrinsic and extrinsic apoptosis pathways, potentially involving the PI3K/Akt and MAPK signaling cascades.

G cluster_pathway Putative Signaling Pathway of this compound-Induced Apoptosis cluster_upstream Upstream Signaling cluster_apoptosis Apoptosis Regulation cluster_execution Execution Phase This compound This compound pi3k PI3K This compound->pi3k mapk MAPK This compound->mapk bcl2 Bcl-2 This compound->bcl2 Downregulation caspase8 Caspase-8 This compound->caspase8 Activation akt Akt pi3k->akt Inhibition nfkb NF-κB akt->nfkb Inhibition p53 p53 mapk->p53 bax Bax p53->bax cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c Inhibition caspase9 Caspase-9 cytochrome_c->caspase9 caspase3 Caspase-3 caspase9->caspase3 caspase8->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: Inferred signaling cascade for this compound-induced apoptosis in cancer cells.

Conclusion

This compound demonstrates significant cytotoxic and pro-apoptotic effects on various cancer cell lines in vitro. The provided protocols offer a standardized approach to further investigate its anti-cancer properties and elucidate the underlying molecular mechanisms. The modulation of key signaling pathways, such as PI3K/Akt and MAPK, highlights its potential as a multi-targeted therapeutic agent. Further research is warranted to validate these findings and explore the in vivo efficacy of this compound.

References

Application Notes and Protocols for Evaluating the In Vivo Efficacy of Epifriedelanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epifriedelanol, a triterpenoid compound, has demonstrated promising therapeutic potential, with in vitro studies highlighting its anti-inflammatory, anti-cancer, and anti-senescence properties.[1][2] This document provides detailed application notes and protocols for evaluating the in vivo efficacy of this compound using established animal models. The protocols outlined below are intended to serve as a comprehensive guide for researchers investigating the therapeutic utility of this compound.

Key Biological Activities and Mechanisms of Action

This compound exerts its biological effects through the modulation of key signaling pathways. Notably, it has been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammatory responses and cancer cell survival.[1] Furthermore, this compound can induce apoptosis in cancer cells, a process of programmed cell death crucial for eliminating malignant cells.[2]

In Vivo Efficacy Evaluation: Animal Models

To assess the therapeutic potential of this compound in vivo, two well-established animal models are proposed: the Carrageenan-Induced Paw Edema model for anti-inflammatory activity and the Xenograft Tumor Model for anti-cancer efficacy.

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Mice

This model is a widely used and reproducible assay for screening acute anti-inflammatory agents.

Experimental Workflow:

G cluster_0 Acclimatization cluster_1 Grouping & Dosing cluster_2 Inflammation Induction cluster_3 Measurement & Analysis acclimatize House mice for 1 week (controlled environment) grouping Randomly divide mice into groups (n=6-8) acclimatize->grouping dosing Administer this compound (p.o. or i.p.) or Vehicle/Positive Control grouping->dosing carrageenan Inject 1% Carrageenan into the sub-plantar region of the right hind paw dosing->carrageenan measure Measure paw volume at 0, 1, 2, 3, and 4 hours post-carrageenan carrageenan->measure analysis Calculate % inhibition of edema and perform statistical analysis measure->analysis

Caption: Workflow for Carrageenan-Induced Paw Edema Model.

Detailed Protocol:

  • Animals: Male or female BALB/c mice (6-8 weeks old, 20-25g).

  • Housing: House animals in a controlled environment (22 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.

  • Groups:

    • Group 1: Vehicle control (e.g., 1% Tween 80 in saline).

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, i.p.).

    • Group 3-5: this compound (e.g., 5, 10, 20 mg/kg, p.o. or i.p.). A dose of 10 mg/kg has been used in rats for other indications and can serve as a starting point.

  • Procedure:

    • Administer this compound or controls 60 minutes before carrageenan injection.

    • Measure the initial volume of the right hind paw using a plethysmometer.

    • Inject 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control.

    • Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).

Quantitative Data Summary:

GroupDose (mg/kg)Paw Volume Increase at 3h (mL, Mean ± SEM)% Inhibition of Edema
Vehicle Control-Data to be collected0
Positive Control10Data to be collectedCalculate
This compound5Data to be collectedCalculate
This compound10Data to be collectedCalculate
This compound20Data to be collectedCalculate
Anti-Cancer Activity: Xenograft Tumor Model in Mice

This model is a standard for evaluating the efficacy of anti-cancer compounds on human tumors grown in immunodeficient mice.

Experimental Workflow:

G cluster_0 Cell Culture & Preparation cluster_1 Tumor Implantation cluster_2 Treatment & Monitoring cluster_3 Endpoint & Analysis culture Culture human cancer cells (e.g., DU145, PC3) prepare Prepare cell suspension in PBS/Matrigel mixture culture->prepare implant Subcutaneously inject cells into the flank of immunodeficient mice prepare->implant monitor_tumor Monitor tumor growth until volume reaches ~100 mm³ implant->monitor_tumor grouping Randomize mice into treatment groups monitor_tumor->grouping treatment Administer this compound, Vehicle, or Positive Control grouping->treatment measure Measure tumor volume and body weight regularly treatment->measure endpoint Euthanize mice when tumors reach predetermined size measure->endpoint excise Excise and weigh tumors endpoint->excise analysis Perform statistical analysis and histopathological examination excise->analysis

Caption: Workflow for Xenograft Tumor Model.

Detailed Protocol:

  • Animals: Immunodeficient mice (e.g., Nude or SCID), 6-8 weeks old.

  • Cell Lines: Human cancer cell lines known to be sensitive to apoptosis induction (e.g., DU145 prostate cancer cells).

  • Housing: Maintain animals in a specific pathogen-free (SPF) environment.

  • Procedure:

    • Inject 1-5 x 10^6 cancer cells suspended in a 1:1 mixture of PBS and Matrigel subcutaneously into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100 mm³).

    • Randomize mice into treatment groups (n=6-8).

    • Administer this compound (e.g., 10, 20, 40 mg/kg, p.o. or i.p., daily or every other day), vehicle, or a positive control (e.g., a standard chemotherapeutic agent).

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

    • Monitor body weight as an indicator of toxicity.

    • Euthanize mice when tumors reach the predetermined endpoint, and excise and weigh the tumors.

  • Data Analysis:

    • Compare tumor growth curves between groups.

    • Analyze final tumor weights using one-way ANOVA.

    • Tumor tissues can be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Quantitative Data Summary:

GroupDose (mg/kg)Mean Final Tumor Volume (mm³, Mean ± SEM)Mean Final Tumor Weight (g, Mean ± SEM)
Vehicle Control-Data to be collectedData to be collected
Positive ControlSpecifyData to be collectedData to be collected
This compound10Data to be collectedData to be collected
This compound20Data to be collectedData to be collected
This compound40Data to be collectedData to be collected

Signaling Pathway Diagrams

NF-κB Signaling Pathway

This compound is known to inhibit the NF-κB pathway, which is a key player in inflammation and cancer.

G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylates IkB_p p-IκB NFkB NF-κB (p50/p65) IkB->NFkB Inhibits IkB->IkB_p Degradation NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation This compound This compound This compound->IKK Inhibits Genes Pro-inflammatory & Pro-survival Genes NFkB_n->Genes Activates Transcription

Caption: Inhibition of the NF-κB Signaling Pathway by this compound.

Apoptosis Signaling Pathway

This compound can induce apoptosis in cancer cells, leading to their elimination.

G cluster_0 Mitochondrial (Intrinsic) Pathway cluster_1 Execution Phase This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Inhibits Bax Bax CytoC Cytochrome c (release) Bax->CytoC Bcl2->Bax Inhibits Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Induction of Apoptosis by this compound via the Intrinsic Pathway.

Concluding Remarks

The protocols and data presentation formats provided in these application notes offer a standardized framework for the in vivo evaluation of this compound. Adherence to these detailed methodologies will facilitate the generation of robust and comparable data, which is essential for advancing the preclinical development of this promising therapeutic agent. Researchers are encouraged to perform dose-response studies to determine the optimal therapeutic window and to conduct further mechanistic studies to fully elucidate the in vivo effects of this compound.

References

Enhancing the Bioavailability of Epifriedelanol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Application Notes on Formulation Strategies to Improve the Oral Bioavailability of Epifriedelanol

This compound, a pentacyclic triterpenoid with promising anti-inflammatory, anti-cancer, and anti-senescence properties, suffers from poor aqueous solubility, which significantly limits its oral bioavailability and therapeutic potential.[1][2] To overcome this challenge, advanced formulation strategies are required to enhance its dissolution and absorption. These application notes provide an overview of three key strategies: Solid Dispersions, Nanoparticle Formulations, and Lipid-Based Drug Delivery Systems.

Solid Dispersions

Solid dispersion technology involves the dispersion of one or more active pharmaceutical ingredients (APIs) in an inert carrier or matrix at a solid state. This approach can enhance the dissolution rate of poorly water-soluble drugs like this compound by reducing particle size, improving wettability, and converting the drug to an amorphous state.[3]

Key Advantages:

  • Improved Dissolution and Bioavailability: By presenting the drug in a more soluble form, solid dispersions can significantly increase its absorption.[4]

  • Enhanced Stability: Certain carriers can protect the drug from degradation.

  • Feasibility for Solid Dosage Forms: The resulting product can be readily formulated into tablets or capsules.

Nanoparticle Formulations

Nanotechnology offers a promising avenue for improving the bioavailability of hydrophobic compounds. By reducing the particle size of this compound to the nanometer range, its surface area-to-volume ratio is dramatically increased, leading to enhanced dissolution and absorption.[5][6]

Types of Nanoparticle Formulations:

  • Nanosuspensions: Crystalline or amorphous drug nanoparticles stabilized by surfactants or polymers.

  • Polymeric Nanoparticles: The drug is encapsulated within or adsorbed onto a biodegradable polymer matrix.

  • Solid Lipid Nanoparticles (SLNs): The drug is dispersed in a solid lipid matrix, offering advantages like high drug loading and controlled release.

Lipid-Based Drug Delivery Systems (LBDDS)

LBDDS are formulations containing the drug dissolved or suspended in a lipid-based vehicle. These systems can improve the oral bioavailability of lipophilic drugs like this compound through several mechanisms, including enhanced solubilization in the gastrointestinal tract, increased intestinal permeability, and stimulation of lymphatic transport, which can bypass first-pass metabolism.[7][8]

Common LBDDS:

  • Oil-based solutions: The simplest form, where the drug is dissolved in a pharmaceutically acceptable oil.

  • Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Microemulsifying Drug Delivery Systems (SMEDDS): Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions or microemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[9][10] This in-situ emulsification provides a large surface area for drug absorption.

Comparative Quantitative Data

The following table summarizes representative data from studies on similar poorly soluble compounds, illustrating the potential improvements in bioavailability that can be achieved with different formulation strategies. Note: Data for this compound is not yet available in the literature; these values serve as a reference for the expected magnitude of enhancement.

Formulation StrategyExample CompoundKey Pharmacokinetic Parameters (in Rats)Fold Increase in BioavailabilityReference
Unformulated Novel Anti-cancer AgentLow oral bioavailability (<1%)-[4]
Lipid-Based Formulation Novel Anti-cancer AgentOral bioavailability: ~25-28%>25-fold[4]
Solid Dispersion LinarinRelative Bioavailability: 336.3%3.36-fold[11]
Nanoparticles (Zein) CurcuminAUC0-24h: 2011 ± 415 ng/mL·h9-fold[12]
SEDDS EnoxaparinAbsolute Bioavailability: 2.02-2.25%-[9]
SMEDDS Novel CompoundOral Bioavailability: Increased by 3.4 to 35.9-fold3.4 to 35.9-fold[5]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method

Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or a similar hydrophilic polymer

  • Ethanol (or a suitable organic solvent in which both this compound and the polymer are soluble)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve a specific weight ratio of this compound and PVP K30 (e.g., 1:1, 1:2, 1:4) in a minimal amount of ethanol with the aid of sonication if necessary.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50 °C) and reduced pressure.

  • A thin film will form on the inner surface of the flask. Further, dry the solid mass in a vacuum oven at 40 °C for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.

  • Store the resulting solid dispersion in a desiccator until further characterization.

Protocol 2: In Vitro Permeability Assessment using Caco-2 Cell Monolayers

Objective: To evaluate the intestinal permeability of formulated this compound using an in vitro Caco-2 cell model.

Materials:

  • Caco-2 cells (American Type Culture Collection)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

  • Transwell® inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Lucifer yellow (for monolayer integrity testing)

  • Formulated this compound and unformulated control

  • LC-MS/MS for sample analysis

Procedure:

  • Cell Culture and Seeding: Culture Caco-2 cells in DMEM. Seed the cells onto the apical side of the Transwell® inserts at a suitable density and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test: Before the permeability experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Additionally, perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.

  • Permeability Assay (Apical to Basolateral): a. Wash the Caco-2 monolayers with pre-warmed HBSS. b. Add HBSS containing the test compound (formulated or unformulated this compound at a specific concentration) to the apical (donor) chamber. c. Add fresh HBSS to the basolateral (receiver) chamber. d. Incubate the plates at 37 °C with gentle shaking. e. At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.

  • Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the steady-state flux of the drug across the monolayer (µg/s)

    • A is the surface area of the insert (cm²)

    • C₀ is the initial concentration of the drug in the apical chamber (µg/mL)

Protocol 3: In Vivo Pharmacokinetic Study in Rats

Objective: To determine and compare the oral bioavailability of formulated versus unformulated this compound in a rat model.

Materials:

  • Sprague-Dawley or Wistar rats

  • Formulated this compound (e.g., solid dispersion, nanoemulsion, or SEDDS)

  • Unformulated this compound suspension (control)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • LC-MS/MS for plasma sample analysis

Procedure:

  • Animal Acclimatization and Dosing: Acclimate the rats for at least one week before the study. Fast the animals overnight with free access to water. Divide the rats into groups (e.g., control group and formulation group(s)). Administer a single oral dose of the respective formulation via oral gavage.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80 °C until analysis.

  • Plasma Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach Cmax (Tmax), using appropriate pharmacokinetic software.

  • Bioavailability Calculation: The relative bioavailability (Frel) of the formulated this compound can be calculated as: Frel (%) = (AUC_formulation / AUC_control) * (Dose_control / Dose_formulation) * 100

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways potentially modulated by this compound and a general workflow for evaluating formulation strategies.

experimental_workflow cluster_formulation Formulation Development cluster_evaluation Evaluation This compound This compound (Poorly Soluble) SD Solid Dispersion This compound->SD Nano Nanoparticles This compound->Nano Lipid Lipid-Based Systems This compound->Lipid InVitro In Vitro Studies (Dissolution, Caco-2 Permeability) SD->InVitro Nano->InVitro Lipid->InVitro InVivo In Vivo Pharmacokinetics (Rat Model) InVitro->InVivo Data Data Analysis (AUC, Cmax, Tmax) InVivo->Data

Caption: Workflow for developing and evaluating this compound formulations.

p53_pathway This compound This compound p53 p53 Activation This compound->p53 Induces Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced p53-mediated apoptosis pathway.

nfkb_pathway InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation InflammatoryStimuli->IKK IkB Phosphorylation & Degradation of IκBα IKK->IkB NFkB NF-κB (p65/p50) Translocation to Nucleus IkB->NFkB releases GeneTranscription Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB->GeneTranscription Inflammation Inflammation GeneTranscription->Inflammation This compound This compound This compound->IKK Inhibits

Caption: Inhibition of the NF-κB inflammatory pathway by this compound.

References

Application Notes and Protocols for Epifriedelanol and its Potential Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epifriedelanol, a pentacyclic triterpenoid found in various medicinal plants, has garnered significant attention for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. While research has primarily focused on the bioactivity of the natural compound, the synthesis and evaluation of this compound derivatives offer a promising avenue for enhancing its therapeutic potential. This document provides a summary of the known biological activities of this compound and outlines generalized protocols for the synthesis and bioactivity screening of its potential derivatives. Due to a lack of publicly available data on specific synthetic derivatives of this compound with enhanced activity, the following protocols are based on established methods for the modification and evaluation of related triterpenoids.

Biological Activity of this compound

This compound has demonstrated a range of biological effects, making it a compelling starting point for drug discovery and development.

Anticancer Activity

This compound has shown cytotoxic effects against various cancer cell lines. For instance, it has been reported to inhibit the growth of human prostate cancer cells (DU145 and PC3) with IC50 values of 32.32 µM and 35.22 µM, respectively, after 72 hours of treatment.[1] The proposed mechanism involves the induction of apoptosis.

Anti-inflammatory Activity

Studies have indicated the anti-inflammatory potential of this compound. It has been shown to suppress inflammatory markers, suggesting its potential in managing inflammatory conditions.

Antimicrobial Activity

This compound has also been identified as a key compound responsible for the antibacterial effects of certain plant extracts. It has shown activity against Gram-positive bacteria, including Staphylococcus aureus.[2][3]

Quantitative Data Summary

The following table summarizes the reported in vitro biological activities of this compound.

Biological ActivityCell Line/OrganismMetricValueReference
AnticancerDU145 (Prostate)IC50 (72h)32.32 µM[1]
AnticancerPC3 (Prostate)IC50 (72h)35.22 µM[1]
AntibacterialStaphylococcus aureusMICNot specified[2]

Experimental Protocols

The following are generalized protocols for the synthesis of this compound derivatives and the evaluation of their biological activities. These protocols are based on standard methodologies for triterpenoids and would require optimization for specific this compound derivatives.

General Synthesis of this compound Ester Derivatives

This protocol describes a general method for the esterification of the C-3 hydroxyl group of this compound.

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Anhydrous pyridine

  • Acid chloride or anhydride of choice (e.g., acetyl chloride, benzoyl chloride)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add anhydrous pyridine to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add the desired acid chloride or anhydride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate).

  • Characterize the purified ester derivative by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic activity of this compound derivatives against cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., DU145, PC3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound and its derivatives dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds (this compound and its derivatives) in the complete cell culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only (blank) and cells with medium and DMSO (vehicle control).

  • Incubate the plates for 48 or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Logical Workflow for Synthesis and Evaluation

Synthesis_Workflow cluster_synthesis Synthesis of this compound Derivatives cluster_evaluation Biological Evaluation This compound This compound Reaction Chemical Modification (e.g., Esterification, Etherification) This compound->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Bioassay In Vitro Bioassays (e.g., MTT Assay) Characterization->Bioassay Test Compounds DataAnalysis Data Analysis (IC50 Determination) Bioassay->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR SAR->Reaction Feedback for New Designs

Caption: Workflow for synthesis and biological evaluation of derivatives.

Potential Anticancer Signaling Pathway of this compound

Anticancer_Pathway cluster_cell Cancer Cell This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Activates Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Putative apoptotic pathway induced by this compound.

Conclusion

This compound stands out as a promising natural product for the development of novel therapeutic agents. The synthesis of its derivatives presents a key strategy to enhance its inherent biological activities. The protocols and data presented herein provide a foundational framework for researchers to embark on the synthesis and evaluation of novel this compound derivatives with potentially superior pharmacological profiles. Further research into the structure-activity relationships of these derivatives will be crucial for the rational design of more potent and selective drug candidates.

References

Application of Epifriedelanol in cosmetic and dermatological formulations.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epifriedelanol, a triterpenoid compound, has emerged as a promising bioactive ingredient for cosmetic and dermatological applications. Primarily isolated from the root bark of Ulmus davidiana, its principal efficacy lies in its potent anti-senescence properties, positioning it as a valuable agent in the development of anti-aging skincare.[1][2][3] Furthermore, studies have indicated its potential antibacterial activity, suggesting broader dermatological uses. This document provides detailed application notes, experimental protocols, and the underlying scientific basis for the utilization of this compound in cosmetic and dermatological formulations.

Key Applications and Mechanisms of Action

Anti-Aging and Cellular Senescence Inhibition

The primary application of this compound in cosmetics is the inhibition of cellular senescence in skin cells, particularly in human dermal fibroblasts (HDFs).[1][2] Cellular senescence is a key driver of skin aging, characterized by a state of irreversible cell cycle arrest, altered morphology, and the secretion of a pro-inflammatory cocktail of molecules known as the Senescence-Associated Secretory Phenotype (SASP).[4][5]

This compound has been demonstrated to suppress both replicative and stress-induced senescence.[1][2] The key mechanism involves the modulation of the p53/p21 signaling pathway, a critical regulator of cell cycle arrest.[2] By reducing the expression of p53 and its downstream target p21, this compound helps to maintain cells in a proliferative state and reduces the number of senescent cells.[2]

Supporting Data:

Cell LineSenescence InducerKey BiomarkerObserved Effect of this compoundReference
Human Dermal Fibroblasts (HDFs)Adriamycin (Doxorubicin)Senescence-Associated β-galactosidase (SA-β-gal)Inhibition of SA-β-gal activity[1][2]
Human Dermal Fibroblasts (HDFs)ReplicativeSenescence-Associated β-galactosidase (SA-β-gal)Suppression of SA-β-gal activity[1][2]
Human Umbilical Vein Endothelial Cells (HUVECs)Adriamycin (Doxorubicin)Senescence-Associated β-galactosidase (SA-β-gal)Inhibition of SA-β-gal activity[1][2]
Human Dermal Fibroblasts (HDFs)Adriamycin (Doxorubicin)p53 and p21 protein levelsReduction in p53 and p21 expression[2]
Antibacterial Properties

This compound has also demonstrated antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.[6] This suggests its potential use in dermatological formulations for conditions where bacterial infection is a component, such as acne or infected eczematous dermatitis. The mode of action is reported to be bacteriostatic, meaning it inhibits bacterial growth rather than killing the bacteria outright.[6]

Supporting Data:

Bacterial StrainAssayResultReference
Staphylococcus aureusMinimum Inhibitory Concentration (MIC)Median MIC of 90 µg/mL for the extract containing this compound against Gram-positive bacteria.[6]
Gram-negative bacteria (E. coli, K. pneumoniae, etc.)Minimum Inhibitory Concentration (MIC)Moderate to weak activity.[6]

Experimental Protocols

Protocol 1: Senescence-Associated β-galactosidase (SA-β-gal) Assay

This protocol is for the detection of cellular senescence in human dermal fibroblasts treated with this compound.

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Senescence-inducing agent (e.g., Adriamycin/Doxorubicin)

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution (2% formaldehyde, 0.2% glutaraldehyde in PBS)

  • SA-β-gal staining solution:

    • 1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl β-D-galactopyranoside)

    • 40 mM citric acid/sodium phosphate buffer, pH 6.0

    • 5 mM potassium ferrocyanide

    • 5 mM potassium ferricyanide

    • 150 mM NaCl

    • 2 mM MgCl₂

  • 6-well plates

  • Microscope

Procedure:

  • Cell Seeding: Seed HDFs in 6-well plates at a density that allows for several days of growth without reaching full confluency.

  • Induction of Senescence (Optional): To induce senescence, treat the cells with a sub-lethal concentration of Adriamycin (e.g., 100 nM) for 24 hours. For replicative senescence, culture the cells for an extended period until they cease to divide.

  • Treatment with this compound: Following senescence induction (or for preventative studies, concurrently), treat the cells with varying concentrations of this compound (e.g., 1-20 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a desired period (e.g., 48-72 hours).

  • Fixation:

    • Aspirate the culture medium and wash the cells twice with PBS.

    • Add 1 mL of fixative solution to each well and incubate for 10-15 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Staining:

    • Add 1 mL of SA-β-gal staining solution to each well.

    • Incubate the plates at 37°C in a dry incubator (no CO₂).

    • Protect the plates from light.

    • Incubate for 12-16 hours, or until a blue color develops in the senescent cells.

  • Quantification:

    • Observe the cells under a bright-field microscope.

    • Count the number of blue-stained (senescent) cells and the total number of cells in several random fields of view.

    • Calculate the percentage of SA-β-gal positive cells.

Protocol 2: Western Blot for p53 and p21 Expression

This protocol outlines the detection of key senescence-related proteins in HDFs treated with this compound.

Materials:

  • HDFs cultured and treated as described in Protocol 1.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (anti-p53, anti-p21, anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Protein Extraction:

    • Wash treated cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify the band intensities and normalize to the loading control.

Signaling Pathways and Visualizations

p53/p21-Mediated Cellular Senescence Pathway

Cellular stressors, such as DNA damage from UV radiation or oxidative stress, activate the p53 tumor suppressor protein. Activated p53 induces the expression of p21, a cyclin-dependent kinase inhibitor. p21 then inhibits the cyclin E/CDK2 complex, leading to the phosphorylation of the retinoblastoma protein (pRb) and subsequent cell cycle arrest in the G1 phase, a hallmark of cellular senescence. This compound has been shown to downregulate the expression of both p53 and p21, thereby inhibiting this signaling cascade and preventing the onset of senescence.

G cluster_stress Cellular Stressors cluster_pathway Senescence Pathway UV UV Radiation p53 p53 UV->p53 Oxidative_Stress Oxidative Stress Oxidative_Stress->p53 p21 p21 p53->p21 induces CyclinE_CDK2 Cyclin E/CDK2 p21->CyclinE_CDK2 inhibits pRb pRb CyclinE_CDK2->pRb phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest (Senescence) pRb->Cell_Cycle_Arrest leads to This compound This compound This compound->p53 inhibits This compound->p21 inhibits

Caption: this compound's inhibition of the p53/p21 senescence pathway.

General Experimental Workflow for Evaluating this compound

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound for its anti-aging properties in a research setting.

G cluster_invitro In Vitro Studies cluster_exvivo Ex Vivo / Formulation Studies cluster_safety Safety Evaluation Cell_Culture Human Dermal Fibroblast Culture Senescence_Induction Induce Senescence (e.g., Adriamycin) Cell_Culture->Senescence_Induction MIC_Assay Antibacterial (MIC Assay) Cell_Culture->MIC_Assay Treatment Treat with This compound Senescence_Induction->Treatment SA_beta_gal SA-β-gal Assay Treatment->SA_beta_gal Western_Blot Western Blot (p53, p21) Treatment->Western_Blot Formulation Formulation into Cosmetic Base Stability Stability Testing (pH, viscosity, etc.) Formulation->Stability Skin_Penetration Skin Penetration (Franz Cell) Formulation->Skin_Penetration Hemolysis Hemolytic Assay Cytotoxicity Cytotoxicity Assay (e.g., MTT) This compound This compound This compound->Treatment This compound->MIC_Assay This compound->Formulation This compound->Hemolysis This compound->Cytotoxicity

Caption: Preclinical evaluation workflow for this compound.

Formulation, Stability, and Delivery Considerations

Currently, there is limited publicly available data on the specific formulation of this compound into cosmetic products and its long-term stability in such formulations. However, general principles of cosmetic formulation and stability testing should be applied.

General Formulation Guidelines
  • Solubility: this compound is a lipophilic compound and will likely require a suitable solvent or emulsification system to be incorporated into aqueous or hydroalcoholic formulations.

  • Vehicle: For topical delivery, this compound can be incorporated into various cosmetic bases such as creams, lotions, serums, or ointments. The choice of vehicle will depend on the desired skin feel, target skin layer, and overall product concept.

  • Concentration: Based on in vitro studies, effective concentrations are in the micromolar range. Translating this to a percentage in a topical formulation would require further dose-ranging and efficacy studies.

Stability Testing Protocol (General)

A robust stability testing program is crucial to ensure the safety and efficacy of any cosmetic product containing this compound.

Parameters to Evaluate:

  • Physical Stability: Appearance, color, odor, pH, viscosity, and phase separation.

  • Chemical Stability: Potency of this compound over time.

  • Microbiological Stability: Evaluation of microbial contamination.

Conditions:

  • Accelerated Stability: Typically conducted at elevated temperatures (e.g., 40°C) and humidity (e.g., 75% RH) for 3-6 months.

  • Real-Time Stability: Conducted at room temperature (e.g., 25°C) and controlled humidity for the intended shelf life of the product (e.g., 24-36 months).

Skin Penetration (General Protocol using Franz Diffusion Cells)

To be effective, this compound must penetrate the stratum corneum to reach the viable epidermis and dermis where fibroblasts reside.

Materials:

  • Franz diffusion cells.

  • Human or animal skin membrane.

  • Receptor fluid (e.g., PBS with a solubilizing agent).

  • The cosmetic formulation containing this compound.

  • Analytical method to quantify this compound (e.g., HPLC).

Procedure:

  • Mount the skin membrane in the Franz diffusion cell, separating the donor and receptor compartments.

  • Apply the formulation to the surface of the skin in the donor compartment.

  • Fill the receptor compartment with receptor fluid, ensuring no air bubbles are trapped beneath the skin.

  • Maintain the apparatus at a constant temperature (e.g., 32°C) to simulate skin surface temperature.

  • At predetermined time points, withdraw samples from the receptor fluid and replace with fresh fluid.

  • Analyze the concentration of this compound in the collected samples to determine the rate and extent of skin penetration.

Safety and Toxicology

Initial safety data for this compound suggests a favorable profile. A study investigating its antibacterial properties also assessed its haemolytic activity, which is an indicator of membrane toxicity. The results showed that this compound had low haemolytic effects at the relevant concentrations.[6] However, comprehensive toxicological data, including skin irritation and sensitization studies, would be required for its commercial use in cosmetic products.

Disclaimer: This document is intended for informational purposes for research and development professionals. The provided protocols are general guidelines and may require optimization. All research and product development should be conducted in compliance with relevant regulations and safety standards.

References

Troubleshooting & Optimization

Optimizing extraction yield of Epifriedelanol from plant material.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of epifriedelanol from plant material.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the extraction and purification of this compound.

Question: Why is my this compound yield consistently low?

Answer: Low yields of this compound can stem from several factors throughout the extraction process. Consider the following potential causes and solutions:

  • Choice of Plant Material: The concentration of this compound can vary significantly between different plant species and even different parts of the same plant. Studies have shown that the roots and stem bark are often rich sources of this compound.[1][2] Additionally, factors like the age of the plant, growing conditions, and harvest time can influence the concentration of secondary metabolites.[2]

    • Solution: If possible, source plant material from reputable suppliers who can provide information on the plant's origin and harvesting conditions. If harvesting yourself, ensure proper identification and consider collecting from different plant parts to identify the most abundant source.

  • Inappropriate Solvent Selection: The choice of solvent is critical for efficient extraction. This compound is a triterpenoid, and its solubility will depend on the polarity of the solvent used. Using a solvent with polarity that does not match that of this compound will result in poor extraction.[3][4][5]

    • Solution: A sequential extraction with solvents of increasing polarity (e.g., hexane, followed by ethyl acetate, then methanol) can be effective.[6] Chloroform and ethanol have also been used successfully.[1][7] For a more targeted approach, consider using solvents like ethyl acetate, which has shown good results for isolating this compound.[6]

  • Inefficient Extraction Method: The chosen extraction technique may not be suitable for your plant material or may be performed sub-optimally. For instance, maceration might be less efficient than Soxhlet extraction for certain types of plant matrices.[4][8]

    • Solution: For heat-stable compounds like this compound, Soxhlet extraction can provide a higher yield due to the continuous cycling of fresh, hot solvent.[8][9] However, be mindful that prolonged exposure to high temperatures can potentially degrade some compounds.[4][8] Maceration is a simpler method but may require longer extraction times and optimization of agitation and temperature.[10][11]

  • Insufficient Grinding of Plant Material: The solvent needs to penetrate the plant cells to extract the desired compounds. If the plant material is not ground to a fine enough powder, the surface area for solvent interaction is limited, leading to incomplete extraction.

    • Solution: Ensure the plant material is thoroughly dried and ground into a fine, uniform powder before extraction. This increases the surface area available for solvent contact.

  • Suboptimal Extraction Parameters: Factors such as temperature, extraction time, and the ratio of solvent to solid material can all impact the yield.[4]

    • Solution: Systematically optimize these parameters. For maceration, experiment with different soaking times (e.g., 24, 48, 72 hours) and agitation methods. For Soxhlet extraction, ensure a sufficient number of extraction cycles. The ideal solvent-to-material ratio often needs to be determined empirically but a common starting point is 10:1 (solvent volume to plant material weight).[1]

Question: I'm observing a lot of impurities in my crude extract. How can I improve the purity?

Answer: A high level of impurities is common in crude plant extracts. Here are some strategies to obtain a purer this compound fraction:

  • Pre-extraction Defatting: Plant materials can contain a significant amount of fats and waxes, especially when using nonpolar solvents. These can interfere with subsequent purification steps.

    • Solution: Before the main extraction, wash the powdered plant material with a nonpolar solvent like n-hexane to remove lipids and other nonpolar impurities.[12]

  • Sequential Extraction: As mentioned for improving yield, sequential extraction with solvents of increasing polarity can also help in preliminary fractionation of the extract. This compound will be concentrated in the fraction corresponding to the solvent in which it has the highest solubility.[6]

  • Chromatographic Techniques: For high-purity isolation, chromatography is essential.

    • Solution: Column chromatography is a standard method for purifying triterpenoids. Use a suitable stationary phase (e.g., silica gel) and a gradient of mobile phase solvents to separate this compound from other compounds.[6] Vacuum liquid chromatography can also be used for fractionation.[6]

Question: My extraction process is forming an emulsion that is difficult to separate. What can I do?

Answer: Emulsion formation is a common issue in liquid-liquid extractions, often caused by the presence of surfactant-like molecules in the plant extract.[13]

  • Solution:

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separation funnel to mix the phases. This reduces the energy input that can lead to emulsion formation.[13]

    • Salting Out: Add a saturated solution of sodium chloride (brine) to the mixture. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[13]

    • Change the Solvent: Adding a small amount of a different organic solvent can alter the overall polarity and help to dissolve the emulsifying agents into one of the phases.[13]

    • Centrifugation: If the emulsion persists, centrifuging the mixture can help to separate the layers.

    • Filtration: Passing the mixture through a bed of celite or filter paper may also help to break the emulsion.

Quantitative Data on this compound Yield

The following tables summarize reported yields of this compound from various plant sources and extraction conditions.

Table 1: this compound Yield from Cannabis sativa

Plant PartExtraction Method/SolventThis compound Yield (mg/g of dry weight)Reference
RootsSupercritical CO₂0.05 - 0.205[1][2]
Stem BarkEthyl acetate with sonication0.13 - 0.41[1][2]
RootsEthyl acetate with sonication0.33 - 0.92[1][2]

Table 2: Enhanced this compound Production in Cannabis sativa Hairy Root Cultures

Culture ConditionThis compound Yield (mg/g of dry weight)Fold Increase vs. Native RootsReference
Native Roots0.192-[1]
Untreated Hairy Roots (Day 3)0.3832.0[1]
Untreated Hairy Roots (Day 6)0.4862.54[1]
Hairy Roots + 75 µM Salicylic Acid0.685~3.57[1]

Experimental Protocols

Below are detailed methodologies for common extraction techniques used for isolating this compound.

Protocol 1: Maceration (Cold Soak) Extraction

This method is suitable for thermolabile compounds and is relatively simple to perform.[10]

  • Preparation of Plant Material:

    • Ensure the plant material (e.g., roots, stem bark) is clean and free of contaminants.

    • Dry the material in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved to prevent microbial growth and enhance extraction efficiency.[1]

    • Grind the dried plant material into a fine powder using a mechanical grinder.

  • Extraction:

    • Weigh the powdered plant material and place it in a suitable airtight container (e.g., a large glass jar or flask).

    • Add the chosen solvent (e.g., ethanol, ethyl acetate, or chloroform). A common starting ratio is 1:10 (w/v) of plant material to solvent.[1]

    • Seal the container to prevent solvent evaporation.

    • Let the mixture stand at room temperature for a period of 3 to 7 days.[11]

    • Agitate the mixture periodically (at least once a day) to ensure thorough extraction.[10][14]

  • Filtration and Concentration:

    • After the maceration period, separate the liquid extract from the solid plant residue by filtration. Use Whatman No. 1 filter paper or a similar grade.

    • The solid residue can be washed with a small amount of fresh solvent to recover any remaining extract.

    • Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature of 40-55°C.[6]

  • Drying and Storage:

    • Dry the concentrated extract completely, for example, in a vacuum oven, to obtain the crude extract.

    • Store the dried crude extract in a cool, dark, and dry place.

Protocol 2: Soxhlet Extraction

This method uses a continuous flow of warm solvent to efficiently extract compounds.[7] It is generally more efficient than maceration for compounds that are not heat-sensitive.[8]

  • Preparation of Plant Material:

    • Prepare the dried, powdered plant material as described in the maceration protocol.

  • Soxhlet Apparatus Setup:

    • Place a weighed amount of the powdered plant material into a thimble made of thick filter paper.

    • Place the thimble inside the main chamber of the Soxhlet extractor.

    • Fill a round-bottom flask with the chosen solvent (e.g., ethanol, chloroform, or n-hexane) to about two-thirds of its volume. Add a few boiling chips to ensure smooth boiling.

    • Assemble the Soxhlet apparatus by attaching the flask to the extractor and fitting a condenser on top.

  • Extraction:

    • Heat the flask using a heating mantle. The solvent will evaporate, and its vapor will travel up to the condenser.

    • The condensed solvent will drip into the thimble containing the plant material.

    • Once the solvent level in the extractor chamber reaches the top of the siphon tube, the entire volume of the solvent and extracted compounds will be siphoned back into the boiling flask.

    • This process repeats automatically, allowing for continuous extraction with fresh solvent.

    • Continue the extraction for a sufficient duration (e.g., 6-8 hours or until the solvent in the siphon tube runs clear).[7]

  • Concentration and Drying:

    • After the extraction is complete, cool the apparatus.

    • Remove the thimble.

    • Concentrate the solvent in the round-bottom flask using a rotary evaporator as described in the maceration protocol.

    • Dry the resulting crude extract completely and store it appropriately.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep 1. Material Preparation cluster_extraction 2. Extraction cluster_processing 3. Post-Extraction Processing cluster_purification 4. Purification & Analysis plant_material Plant Material (e.g., Roots, Bark) drying Drying (40-50°C) plant_material->drying grinding Grinding to Fine Powder drying->grinding maceration Maceration (e.g., Ethanol, 3-7 days) grinding->maceration soxhlet Soxhlet Extraction (e.g., Chloroform, 6-8 hours) grinding->soxhlet filtration Filtration maceration->filtration soxhlet->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract column_chromatography Column Chromatography crude_extract->column_chromatography pure_compound Pure this compound column_chromatography->pure_compound analysis Analysis (e.g., GC-MS, HPTLC) pure_compound->analysis

Caption: General workflow for the extraction and purification of this compound.

Signaling Pathways

signaling_pathway cluster_apoptosis Apoptosis Induction by this compound This compound This compound nfkb NF-κB This compound->nfkb inhibits p53 p53 This compound->p53 upregulates bcl2 Bcl-2 (Anti-apoptotic) nfkb->bcl2 activates caspase3 Caspase-3 bcl2->caspase3 inhibits bax BAX (Pro-apoptotic) p53->bax activates bax->caspase3 activates parp PARP caspase3->parp cleaves cleaved_parp Cleaved PARP apoptosis Apoptosis cleaved_parp->apoptosis leads to

Caption: Proposed signaling pathway for this compound-induced apoptosis.[15]

References

Troubleshooting low signal-to-noise in NMR analysis of Epifriedelanol.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal-to-noise ratios in the NMR analysis of Epifriedelanol.

Frequently Asked Questions (FAQs)

Q1: I am observing a very low signal-to-noise (S/N) ratio in the 1H NMR spectrum of my purified this compound sample. What are the primary causes?

A low S/N ratio in the NMR analysis of this compound can stem from several factors, broadly categorized into sample preparation, spectrometer parameters, and inherent properties of the molecule. Key areas to investigate include:

  • Sample Concentration: Insufficient concentration of this compound in the NMR tube is a common cause of low signal.

  • Poor Solubility and Aggregation: this compound, being a hydrophobic triterpenoid, may not be fully dissolved or could be forming aggregates in the chosen NMR solvent, leading to broadened signals and a reduced apparent S/N ratio.[1][2]

  • Suboptimal NMR Parameters: Incorrectly set acquisition parameters, such as an insufficient number of scans, improper pulse widths, or inadequate relaxation delays, can significantly impact signal intensity.[3][4]

  • Sample Impurities: Paramagnetic impurities can cause significant line broadening and a decrease in signal intensity.[5] Particulate matter can also disrupt the magnetic field homogeneity.[6][7]

  • Instrumental Issues: Poor shimming of the magnetic field will lead to broad, distorted peaks and a lower S/N ratio.[1][5]

Q2: What is the recommended sample concentration for 1H and 13C NMR of this compound?

For 1H NMR, a concentration of 5-25 mg of this compound in 0.6-0.7 mL of deuterated solvent is a good starting point.[6] For the less sensitive 13C NMR, a more concentrated, ideally saturated, solution is recommended to achieve a good S/N ratio in a reasonable time.[6] Be aware that highly concentrated samples can lead to increased viscosity and broader lines, so a balance must be struck.[6]

Q3: My NMR signals for this compound are broad, which is contributing to the low S/N ratio. What can I do to sharpen the peaks?

Broad peaks can be caused by several factors. Here are some troubleshooting steps:

  • Improve Shimming: Ensure the spectrometer's magnetic field is well-shimmed. Poor shimming is a frequent cause of broad lines.[1][5]

  • Check for Undissolved Material: Filter your sample directly into the NMR tube through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[6][7]

  • Address Aggregation: Since this compound is hydrophobic, it may aggregate. Try using a different solvent system, such as a mixture of CDCl3 with a small amount of deuterated methanol or DMSO, to disrupt hydrogen bonding and aggregation.[2] Lowering the sample concentration can also help.[2]

  • Increase Temperature: Acquiring the spectrum at a higher temperature can sometimes reduce peak broadening caused by chemical exchange or slow molecular tumbling.[1]

  • Degas the Sample: Dissolved oxygen is paramagnetic and can cause line broadening. Degassing the sample using the freeze-pump-thaw method can help, especially for high-resolution experiments.[6]

Q4: How can I choose the best deuterated solvent for this compound NMR analysis?

The choice of solvent is critical for maximizing solubility and minimizing signal overlap.

  • Solubility: this compound is a hydrophobic molecule, so non-polar solvents like chloroform-d (CDCl3) or benzene-d6 are good starting points.[1]

  • Signal Overlap: If key this compound signals are obscured by the residual solvent peak, try a different solvent. For instance, if the aromatic region is of interest and you are using CDCl3, switching to acetone-d6 might be beneficial.[1]

  • Solvent Mixtures: To improve the solubility of potentially polar impurities or to disrupt aggregation of this compound, a solvent mixture like CDCl3 with a small percentage of methanol-d4 or DMSO-d6 can be effective.[2]

Troubleshooting Guides

Guide 1: Low Signal Intensity

This guide provides a systematic approach to diagnosing and resolving low signal intensity in your this compound NMR spectrum.

Troubleshooting Workflow for Low Signal Intensity

LowSignalWorkflow start Start: Low S/N Ratio check_concentration Is sample concentration adequate? (5-25 mg for 1H, higher for 13C) start->check_concentration increase_concentration Increase sample concentration or use a more sensitive instrument. check_concentration->increase_concentration No check_scans Are the number of scans (NS) sufficient? check_concentration->check_scans Yes increase_concentration->check_scans increase_scans Increase NS. (Note: S/N increases with √NS) check_scans->increase_scans No check_parameters Are acquisition parameters optimal? (Pulse width, relaxation delay) check_scans->check_parameters Yes increase_scans->check_parameters optimize_parameters Optimize pulse width (e.g., 90° pulse) and relaxation delay (D1). check_parameters->optimize_parameters No end_good Problem Resolved check_parameters->end_good Yes optimize_parameters->end_good end_bad Consult Instrument Specialist

Caption: Workflow for troubleshooting low signal intensity.

Guide 2: Broad NMR Signals

This guide outlines steps to address peak broadening in the NMR spectrum of this compound.

Troubleshooting Workflow for Broad Signals

BroadSignalWorkflow start Start: Broad Signals check_shimming Is the shimming optimal? start->check_shimming reshim Perform manual or gradient shimming. check_shimming->reshim No check_particulates Is the sample free of particulates? check_shimming->check_particulates Yes reshim->check_particulates filter_sample Filter the sample into the NMR tube. check_particulates->filter_sample No check_aggregation Could aggregation be an issue? check_particulates->check_aggregation Yes filter_sample->check_aggregation modify_sample Try: - Lowering concentration - Using a solvent mixture - Increasing temperature check_aggregation->modify_sample Yes check_paramagnetics Are paramagnetic impurities present? check_aggregation->check_paramagnetics No end_good Problem Resolved modify_sample->end_good repurify Repurify the sample. check_paramagnetics->repurify Yes check_paramagnetics->end_good No repurify->end_good

Caption: Workflow for troubleshooting broad NMR signals.

Data Presentation

Table 1: Recommended Sample Preparation Parameters for this compound NMR

Parameter1H NMR13C NMRRationale
Concentration 5 - 25 mg> 20 mg (ideally saturated)To ensure sufficient signal for detection. 13C has a much lower natural abundance and gyromagnetic ratio.[6]
Solvent Volume 0.6 - 0.7 mL0.6 - 0.7 mLTo ensure the sample height is appropriate for the spectrometer's coil.
Recommended Solvents CDCl3, Benzene-d6, Acetone-d6CDCl3, Benzene-d6, DMSO-d6Based on the hydrophobic nature of triterpenoids. The choice depends on avoiding signal overlap.[1]
Filtration MandatoryMandatoryTo remove particulates that cause poor magnetic field homogeneity and broad lines.[6][7]

Table 2: Key NMR Acquisition Parameters for Improving Signal-to-Noise

ParameterRecommended SettingImpact on S/N
Number of Scans (NS) Increase as needed (e.g., 16, 64, 256)S/N increases with the square root of the number of scans.[5]
Pulse Width (P1) Calibrate for a 90° pulseA 90° pulse provides the maximum signal for a single scan, improving the S/N ratio for a given number of scans.[4][8]
Relaxation Delay (D1) At least 5 times the longest T1A sufficient relaxation delay ensures the magnetization returns to equilibrium before the next pulse, preventing signal saturation and ensuring quantitative results.[9]
Acquisition Time (AQ) Long enough to capture the entire FIDA longer acquisition time can improve resolution, which indirectly improves the ability to distinguish peaks from noise.

Experimental Protocols

Protocol 1: Preparation of an this compound Sample for High-Resolution NMR
  • Weighing the Sample: Accurately weigh 5-25 mg of purified this compound for 1H NMR (or a larger quantity for 13C NMR) into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3) to the vial.

  • Dissolution: Gently swirl or sonicate the vial to ensure complete dissolution of the sample. Visually inspect for any suspended particles.

  • Filtration: Prepare a filtration pipette by tightly packing a small plug of glass wool into a Pasteur pipette.

  • Transfer to NMR Tube: Filter the this compound solution through the prepared pipette directly into a clean, high-quality 5 mm NMR tube.[6][7]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Equilibration: Allow the sample to equilibrate to the spectrometer's temperature before inserting it into the magnet.

Protocol 2: Optimizing the Number of Scans (NS) to Improve S/N Ratio
  • Initial Short Scan: Acquire a preliminary spectrum with a small number of scans (e.g., NS=4 or 8) to assess the initial S/N ratio and confirm the presence of your compound.

  • Estimate Required S/N: Determine the desired S/N ratio for your analysis.

  • Calculate Required Scans: Use the principle that the S/N ratio is proportional to the square root of the number of scans (S/N ∝ √NS). For example, to double the S/N ratio, you need to increase the number of scans by a factor of four.[5]

  • Set New NS Value: In the spectrometer software, update the number of scans to the calculated value.

  • Acquire Final Spectrum: Run the experiment with the increased number of scans.

  • Process and Evaluate: Process the resulting spectrum and verify that the S/N ratio has improved as expected.

References

Minimizing degradation of Epifriedelanol during extraction and storage.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of epifriedelanol during extraction and storage. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a pentacyclic triterpenoid found in various plant species. Its stability is crucial for maintaining its biological activity and ensuring the accuracy and reproducibility of research findings, particularly in drug development where potency and purity are paramount. Degradation can lead to a loss of efficacy and the formation of unknown impurities with potential adverse effects.

Q2: What are the main factors that can cause this compound degradation?

The primary factors that can lead to the degradation of this compound and other triterpenoids include:

  • Temperature: High temperatures can accelerate chemical reactions, leading to degradation.

  • pH: Both acidic and especially alkaline conditions can promote the degradation of pentacyclic triterpenoids.

  • Light: Exposure to UV and visible light can induce photodegradation.

  • Oxidation: The presence of oxygen and oxidizing agents can lead to the formation of oxidation byproducts.

  • Solvents: The choice of solvent can influence the stability of this compound.

Q3: What are the general signs of this compound degradation?

Signs of degradation can include a decrease in the purity of the isolated compound as observed by chromatographic techniques (e.g., HPLC, GC), changes in physical appearance (e.g., color), and a diminished biological activity in subsequent assays.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and storage of this compound.

Problem Potential Cause Troubleshooting Steps
Low yield of this compound after extraction. Suboptimal extraction parameters: Incorrect solvent, temperature, or extraction time may be used.1. Solvent Selection: Use non-polar or semi-polar solvents like hexane, chloroform, or ethyl acetate for better extraction of triterpenoids.[1] 2. Temperature Control: For methods like Soxhlet extraction, use the lowest effective temperature to minimize thermal degradation. For ultrasonic-assisted extraction (UAE), maintain a temperature below 50-60°C.[2] 3. Optimize Extraction Time: Prolonged exposure to high temperatures can degrade the compound. Determine the optimal extraction time that maximizes yield without causing significant degradation.
Degradation during extraction: High temperatures or inappropriate pH of the extraction medium.1. Use Milder Extraction Techniques: Consider methods like supercritical fluid extraction (SFE) with CO2, which is conducted at lower temperatures. 2. pH Control: If using aqueous or semi-aqueous solvents, ensure the pH is neutral to slightly acidic. Avoid alkaline conditions.
Appearance of unknown peaks in chromatogram after extraction. Formation of degradation products: This can be due to excessive heat, light exposure, or reactive solvents.1. Minimize Heat and Light: Protect the extraction setup from direct light. Use a water bath to control the temperature precisely. 2. Inert Atmosphere: If possible, perform the extraction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Decreased purity of this compound standard or extract over time. Improper storage conditions: Exposure to light, high temperatures, or oxygen.1. Light Protection: Store this compound (both as a solid and in solution) in amber glass vials or wrap containers in aluminum foil.[3] 2. Temperature Control: For short-term storage, refrigeration (2-8°C) is recommended. For long-term storage, freezing (-20°C or lower) is preferable. 3. Inert Atmosphere: For highly sensitive samples, after drying, store under an inert gas.
Inappropriate solvent for storage: The solvent may react with this compound or be unstable itself.1. Choose a Stable Solvent: Store solutions in a non-reactive, non-polar solvent like hexane or in a high-purity aprotic solvent. If a protic solvent is necessary, use high-purity ethanol or methanol and store at low temperatures. 2. Dryness: Ensure the compound is completely dry before storage to prevent hydrolysis, especially if stored as a solid.

Data Presentation

Table 1: Recommended Extraction Parameters for Triterpenoids (General Guidance)

ParameterSoxhlet ExtractionUltrasonic-Assisted Extraction (UAE)Supercritical Fluid Extraction (SFE)
Solvent Hexane, Chloroform, Ethyl AcetateEthanol, Methanol, AcetoneSupercritical CO2 with co-solvents (e.g., ethanol)
Temperature Boiling point of the solvent (use with caution)30-60°C40-60°C
Time 4-8 hours20-60 minutes1-2 hours
Pressure AtmosphericAtmospheric100-300 bar
Key Consideration Potential for thermal degradation.Shorter extraction time reduces degradation risk.Low temperature, non-toxic solvent, but requires specialized equipment.

Table 2: Recommended Storage Conditions for this compound

ConditionShort-Term (1-4 weeks)Long-Term (>1 month)
State Solid or in a non-reactive solventSolid (preferred)
Temperature 2-8°C (Refrigerated)-20°C or -80°C (Frozen)
Light Protected from light (amber vials or foil)Protected from light (amber vials or foil)
Atmosphere Sealed containerSealed container, consider inert gas (N2, Ar) for high-purity standards
Container Glass vials with tight-fitting capsGlass vials with tight-fitting caps

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound

This protocol provides a general method for extracting this compound from dried plant material.

Materials:

  • Dried and powdered plant material

  • Extraction solvent (e.g., 95% ethanol)

  • Ultrasonic bath with temperature control

  • Beaker or flask

  • Filtration system (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Weigh 10 g of the dried, powdered plant material and place it into a 250 mL beaker.

  • Add 100 mL of the extraction solvent to the beaker.

  • Place the beaker in the ultrasonic bath.

  • Set the ultrasonic bath temperature to 40°C and the sonication time to 30 minutes.

  • After sonication, filter the mixture through a Buchner funnel to separate the extract from the plant residue.

  • Collect the filtrate and concentrate it using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

  • Further purification of this compound can be performed using chromatographic techniques such as column chromatography.

Protocol 2: Stability Assessment of this compound under Different pH Conditions

This protocol outlines a method to assess the stability of this compound at various pH levels.

Materials:

  • Purified this compound

  • Buffer solutions (pH 4, 7, and 9)

  • HPLC-grade methanol or acetonitrile

  • HPLC system with a suitable column (e.g., C18)

  • Incubator or water bath

Procedure:

  • Prepare a stock solution of this compound in HPLC-grade methanol at a concentration of 1 mg/mL.

  • For each pH condition, dilute the stock solution with the respective buffer to a final concentration of 100 µg/mL.

  • Immediately analyze a sample from each pH solution using a validated HPLC method to determine the initial concentration (T=0).

  • Incubate the remaining solutions at a controlled temperature (e.g., 25°C or 40°C), protected from light.

  • At predetermined time points (e.g., 24, 48, 72 hours, and 1 week), withdraw an aliquot from each solution and analyze by HPLC.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

  • Plot the percentage of remaining this compound against time for each pH to determine the degradation rate.

Visualizations

Extraction_Workflow PlantMaterial Dried Plant Material Extraction Extraction (e.g., UAE, Soxhlet) PlantMaterial->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Purification Purification (Column Chromatography) CrudeExtract->Purification Purethis compound Pure this compound Purification->Purethis compound Storage Storage (Cool, Dark, Dry) Purethis compound->Storage

Caption: General workflow for the extraction and purification of this compound.

Degradation_Factors This compound This compound Degradation Degradation This compound->Degradation Temperature High Temperature Temperature->Degradation pH Extreme pH (especially alkaline) pH->Degradation Light Light Exposure (UV, Visible) Light->Degradation Oxidation Oxidation Oxidation->Degradation

Caption: Key factors contributing to the degradation of this compound.

Storage_Recommendations cluster_short_term Short-Term Storage cluster_long_term Long-Term Storage ShortTerm 2-8°C (Refrigerate) LightProtection1 Protect from Light ShortTerm->LightProtection1 Sealed1 Sealed Container ShortTerm->Sealed1 LongTerm -20°C to -80°C (Freeze) LightProtection2 Protect from Light LongTerm->LightProtection2 InertAtmosphere Inert Atmosphere (Optional but Recommended) LongTerm->InertAtmosphere DrySolid Store as Dry Solid LongTerm->DrySolid This compound This compound Sample This compound->ShortTerm < 4 weeks This compound->LongTerm > 1 month

Caption: Recommended storage conditions for this compound.

References

Addressing matrix effects in HPLC quantification of Epifriedelanol.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and answers to frequently asked questions regarding the challenges of matrix effects in the High-Performance Liquid Chromatography (HPLC) quantification of Epifriedelanol, a complex triterpenoid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analytical process, providing potential causes and actionable solutions.

Question: My this compound peak area is inconsistent and significantly lower in the sample matrix compared to a pure standard. What is the likely cause?

Answer: This is a classic sign of ion suppression , a major type of matrix effect.[1][2] It occurs when co-eluting molecules from the sample matrix interfere with the ionization of this compound in the mass spectrometer's ion source.[1] These interfering compounds compete with the analyte for ionization, reducing the number of this compound ions that reach the detector, which leads to a suppressed signal and inaccurate quantification.[1]

Solutions:

  • Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) to remove interfering matrix components before injection.[3]

  • Optimize Chromatography: Modify your HPLC gradient or change the stationary phase to better separate this compound from the interfering compounds.[2][4]

  • Dilute the Sample: A simple dilution of the sample can reduce the concentration of interfering compounds.[4][5] However, this is only feasible if the this compound concentration is high enough to remain above the limit of quantification.[4]

  • Use a Compensation Strategy: Implement a matrix-matched calibration or, ideally, use a stable isotope-labeled internal standard to correct for the signal suppression.[4][6]

Question: I'm observing poor peak shape, such as tailing or fronting, for the this compound peak only in matrix samples. Could this be a matrix effect?

Answer: Yes, poor peak shape can be an indirect consequence of matrix effects. While often related to chromatographic issues (e.g., column overload, secondary interactions), high concentrations of matrix components can interfere with the chromatographic process. They can overload the column locally, even if the analyte concentration is low, or alter the properties of the stationary phase where the peak is eluting, leading to distorted peak shapes.

Solutions:

  • Enhance Sample Preparation: The most effective solution is to remove the interfering substances. Techniques like SPE are designed to produce cleaner extracts than simpler methods like protein precipitation (PPT).[3]

  • Inject a Smaller Volume: Reducing the injection volume can lessen the impact of the matrix load on the column.[5]

  • Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components that can degrade chromatographic performance over time.[7]

Question: My analyte recovery is low and highly variable after a liquid-liquid extraction (LLE) protocol. How can I troubleshoot this?

Answer: Low and variable recovery suggests that the extraction of this compound from the sample matrix into the extraction solvent is inefficient or inconsistent. This can be due to the complex nature of the sample matrix, which may bind the analyte or form emulsions.

Solutions:

  • Optimize LLE Parameters: Experiment with different organic solvents, adjust the pH of the aqueous phase, and modify the salt concentration to improve partitioning of this compound into the organic layer.

  • Switch to Solid-Phase Extraction (SPE): SPE often provides more consistent and higher recovery for complex samples compared to LLE because it involves more specific chemical interactions.[8] It is also less prone to issues like emulsion formation.

  • Evaluate Extraction Efficiency: You must differentiate between poor recovery and matrix effects. A post-extraction spike experiment can help determine if the issue is with the extraction step itself or with signal suppression during detection.[9]

Frequently Asked Questions (FAQs)

FAQ 1: What are matrix effects in HPLC?

Matrix effects refer to the alteration of an analyte's detector response due to the presence of other components in the sample matrix.[6] In LC-MS, this typically manifests as ion suppression (decreased response) or ion enhancement (increased response) when co-eluting matrix components affect the analyte's ionization efficiency in the ion source.[2] These effects are a primary cause of poor accuracy and reproducibility in quantitative analysis.[4]

FAQ 2: What are the most common strategies to combat matrix effects?

There are three primary strategies:

  • Remove Interferences: The most direct approach is to remove matrix components through effective sample preparation techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or filtration.[10][11]

  • Separate Interferences: Optimize the chromatographic conditions (e.g., gradient, column chemistry) to separate the analyte peak from co-eluting matrix components.[4]

  • Compensate for the Effect: If the effect cannot be eliminated, its impact can be corrected for during data analysis. The most robust method is the use of a stable isotope-labeled internal standard, which is affected by the matrix in the same way as the analyte.[4] Alternatively, matrix-matched calibration curves can be used.

FAQ 3: Which sample preparation technique is best for minimizing matrix effects for triterpenoids like this compound from plant or biological samples?

For complex matrices, Solid-Phase Extraction (SPE) is generally considered superior to simpler methods like "dilute and shoot" or protein precipitation (PPT).[3] SPE uses a packed sorbent to selectively retain the analyte while allowing matrix components to be washed away, resulting in a much cleaner extract.[8] This significantly reduces the chances of ion suppression.

FAQ 4: How do I choose an appropriate internal standard (IS) to compensate for matrix effects?

The ideal internal standard is a stable isotope-labeled (SIL) analog of the analyte (e.g., Deuterium or Carbon-13 labeled this compound). A SIL-IS has nearly identical chemical properties and chromatographic retention time to the analyte and will experience the same degree of ion suppression or enhancement.[4] If a SIL-IS is not available, a structural analog that elutes very close to the analyte and has similar ionization properties can be used, but it is a less perfect correction.[6]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

This protocol allows you to quantify the degree of ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Spike the analyte (this compound) and internal standard (if used) at a known concentration into the HPLC mobile phase or reconstitution solvent.

    • Set B (Post-Spike Sample): Process a blank matrix sample (containing no this compound) through your entire sample preparation procedure. Spike the analyte and IS into the final, clean extract at the same concentration as Set A.

    • Set C (Pre-Spike Sample): Spike the analyte and IS into a blank matrix sample before starting the sample preparation procedure.

  • Analyze all Samples: Inject the samples into the HPLC-MS system and record the peak areas for the analyte.

  • Calculate Matrix Effect (%ME) and Recovery (%RE):

    • %ME = (Peak Area in Set B / Peak Area in Set A) * 100

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

      • A value of 85-115% is often considered acceptable.[12]

    • %RE = (Peak Area in Set C / Peak Area in Set B) * 100

      • This calculates the efficiency of your extraction process.

Protocol 2: General Solid-Phase Extraction (SPE) for Triterpenoids

This is a general reverse-phase SPE protocol that can be adapted for this compound.

  • Select Cartridge: Choose a C18 or similar polymeric reverse-phase SPE cartridge.

  • Conditioning: Pass 1-2 mL of methanol through the cartridge, followed by 1-2 mL of HPLC-grade water. Do not let the sorbent bed go dry.

  • Loading: Load the pre-treated sample (e.g., plant extract diluted in a weak, aqueous solvent) onto the cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1-2 mL of a weak organic solvent mixture (e.g., 5-10% methanol in water) to remove polar interferences.

  • Elution: Elute the analyte (this compound) with a small volume (e.g., 1-2 mL) of a strong organic solvent like methanol or acetonitrile.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial HPLC mobile phase for analysis.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques for Triterpenoid Analysis

This table summarizes typical performance characteristics of common sample preparation methods for complex matrices.

TechniqueTypical RecoveryRelative Matrix EffectThroughputCost per Sample
Protein Precipitation (PPT) 80-100%HighHighLow
Liquid-Liquid Extraction (LLE) 60-95%Medium to HighMediumMedium
Solid-Phase Extraction (SPE) 85-105%LowLow to MediumHigh

Data is representative and synthesized from comparative studies.[3] Actual values will vary based on the specific analyte and matrix.

Table 2: Typical HPLC Method Validation Parameters for Triterpenoid Quantification

This table provides example validation results for an HPLC-PDA or HPLC-MS method for a triterpenoid similar to this compound.[13][14][15]

ParameterSpecificationTypical Result
Linearity (r²) > 0.995> 0.999
Limit of Detection (LOD) Analyte Dependent0.05–0.70 µg/mL
Limit of Quantification (LOQ) Analyte Dependent0.15–2.00 µg/mL
Precision (RSD%) < 15%< 5%
Accuracy / Trueness (%) 85-115%95-105%

Visual Guides & Workflows

MatrixEffectWorkflow start Start: Inaccurate Quantification or Poor Reproducibility assess Assess Matrix Effect (Post-Extraction Spike) start->assess me_present Matrix Effect > 15%? assess->me_present optimize_prep Optimize Sample Prep (e.g., switch to SPE) me_present->optimize_prep Yes no_me No Significant Matrix Effect me_present->no_me No optimize_hplc Optimize Chromatography (Improve Separation) optimize_prep->optimize_hplc reassess Re-assess Matrix Effect optimize_hplc->reassess me_ok Matrix Effect < 15%? reassess->me_ok Check compensate Implement Compensation Strategy me_ok->compensate No validate Final Method Validation me_ok->validate Yes use_is Use Stable Isotope-Labeled Internal Standard (Ideal) compensate->use_is use_mmc Use Matrix-Matched Calibration (Alternative) compensate->use_mmc use_is->validate use_mmc->validate end End: Accurate & Reliable Quantification validate->end no_me->validate

Caption: Workflow for identifying and mitigating matrix effects.

IonSuppression Conceptual Diagram of Ion Suppression in ESI Source cluster_0 Scenario 1: Pure Standard (No Matrix) cluster_1 Scenario 2: Sample with Matrix droplet1 ESI Droplet (Analyte only) analyte_ions1 Abundant Analyte Ions (High Signal) droplet1->analyte_ions1 Efficient Ionization droplet2 ESI Droplet (Analyte + Matrix) analyte_ions2 Fewer Analyte Ions (Suppressed Signal) droplet2->analyte_ions2 Competition for charge/surface matrix_ions Matrix Ions droplet2->matrix_ions Matrix components ionize preferentially

Caption: Conceptual representation of ion suppression.

CalibrationStrategy start Need to Quantify this compound check_me Is a Significant Matrix Effect Present? start->check_me no_me No Significant ME check_me->no_me No yes_me Significant ME Present check_me->yes_me Yes ext_std Use External Standard Calibration in Solvent no_me->ext_std check_sil Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Available? yes_me->check_sil yes_sil Yes (SIL-IS Available) check_sil->yes_sil Yes no_sil No (SIL-IS Unavailable) check_sil->no_sil No use_sil Use SIL-IS Method (Gold Standard) yes_sil->use_sil check_blank Is a Representative Blank Matrix Available? no_sil->check_blank yes_blank Yes (Blank Available) check_blank->yes_blank Yes no_blank No (Blank Unavailable) check_blank->no_blank No use_mmc Use Matrix-Matched Calibration yes_blank->use_mmc use_sa Use Standard Addition (More Labor Intensive) no_blank->use_sa

Caption: Decision tree for selecting a calibration strategy.

References

Improving the stability of Epifriedelanol formulations for in vivo studies.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Epifriedelanol formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges in preparing stable and effective this compound formulations for in vivo research.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound formulation showing precipitation after preparation?

A1: this compound is a highly lipophilic triterpenoid with poor aqueous solubility.[1][2][3] Precipitation is a common issue and can be attributed to several factors:

  • Solvent Capacity Exceeded: The concentration of this compound may be too high for the chosen solvent system.

  • Poor Solvent Selection: The solvent may not be optimal for maintaining this compound in solution, especially when diluted with aqueous media for in vivo administration.

  • Temperature Changes: A decrease in temperature can reduce the solubility of this compound, leading to precipitation.

  • pH Shift: Changes in pH upon dilution can affect the stability of the formulation.

Q2: What are the initial steps to improve the solubility of this compound?

A2: Improving the solubility of this compound is crucial for achieving a stable formulation. Consider the following approaches:

  • Co-solvents: Employing a mixture of solvents can enhance solubility. For instance, dissolving this compound in a water-miscible organic solvent before adding it to an aqueous vehicle.

  • Particle Size Reduction: Decreasing the particle size of this compound increases its surface area, which can improve the dissolution rate.[4][5]

  • pH Adjustment: Although this compound is non-ionizable, the pH of the formulation can influence the stability of excipients.

  • Use of Surfactants: Surfactants can help to solubilize hydrophobic compounds like this compound by forming micelles.[5]

Q3: My formulation is clear initially but becomes cloudy over time. What could be the cause?

A3: This phenomenon, known as delayed precipitation, often indicates that the formulation is thermodynamically unstable. While it may appear dissolved initially (a supersaturated state), it will eventually revert to a more stable, less soluble form. The addition of stabilizing excipients can help to prevent this.

Q4: Are there any known degradation pathways for this compound that I should be aware of?

A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, triterpenoids, in general, can be susceptible to oxidation and hydrolysis under certain conditions. It is advisable to protect formulations from light and extreme temperatures. A stability study is recommended to identify potential degradation products.

Troubleshooting Guides

Issue 1: this compound Precipitation During Formulation Preparation
Potential Cause Troubleshooting Step Expected Outcome
Exceeded Solubility Limit Decrease the concentration of this compound in the formulation.A clear, stable solution is formed.
Inadequate Solvent System Utilize a co-solvent system. For example, dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO, Ethanol) before slowly adding the aqueous vehicle while vortexing.Improved solubility and stability of the final formulation.
Temperature Sensitivity Prepare the formulation at a controlled room temperature and avoid cold storage unless stability has been confirmed at that temperature.Prevention of temperature-induced precipitation.
Issue 2: Low Bioavailability in In Vivo Studies
Potential Cause Troubleshooting Step Expected Outcome
Poor Dissolution In Vivo Formulate as a nanosuspension to increase the surface area and dissolution rate.[4]Enhanced absorption and bioavailability.
Low Permeability Consider lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) to improve absorption.[5][6]Increased permeation across the gastrointestinal tract.
Rapid Metabolism While not specific to formulation, be aware of potential first-pass metabolism. The formulation should aim to maximize absorption to counteract this.Higher systemic exposure to this compound.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityReference
Water< 0.1 mg/mL (insoluble)[1]
Ethanol< 1 mg/mL (insoluble)[1]
DMSO< 1 mg/mL (insoluble or slightly soluble)[1]
ChloroformSoluble[2]
DichloromethaneSoluble[2]
Ethyl AcetateSoluble[2]
AcetoneSoluble[2]

Note: "Insoluble" or "slightly soluble" indicates that these solvents alone are not ideal for preparing concentrated stock solutions for aqueous dilution.

Experimental Protocols

Protocol 1: Preparation of an this compound Nanosuspension

Objective: To prepare a stable nanosuspension of this compound to enhance its dissolution rate and bioavailability.

Materials:

  • This compound

  • Stabilizer (e.g., a natural triterpenoid saponin like glycyrrhizin, or other suitable surfactants)

  • High-pressure homogenizer

  • Deionized water

Methodology:

  • Prepare a pre-suspension by dispersing this compound in an aqueous solution containing the stabilizer.

  • Homogenize the pre-suspension using a high-pressure homogenizer. The pressure and number of cycles should be optimized to achieve the desired particle size.

  • Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential.

  • The nanosuspension can then be used directly for in vivo studies or be freeze-dried into a powder for redispersion.

Protocol 2: Stability Testing of an this compound Formulation

Objective: To assess the stability of an this compound formulation under various environmental conditions.

Materials:

  • This compound formulation

  • Stability chambers (controlled temperature and humidity)

  • HPLC or other suitable analytical method for quantifying this compound

Methodology:

  • Divide the formulation into several aliquots and store them in stability chambers under different conditions (e.g., 25°C/60% RH, 40°C/75% RH).[7]

  • At specified time points (e.g., 0, 1, 3, and 6 months), withdraw an aliquot from each condition.[7][8]

  • Analyze the samples for the concentration of this compound and the presence of any degradation products using a validated HPLC method.

  • Monitor physical appearance, pH, and particle size (if applicable) at each time point.

  • The data will help establish the shelf-life and recommended storage conditions for the formulation.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_char Characterization cluster_stability Stability Assessment A Weigh this compound B Dissolve in Organic Solvent A->B D Mix Organic and Aqueous Phases B->D C Prepare Aqueous Phase with Excipients C->D E Visual Inspection D->E F Particle Size Analysis D->F G Assay and Purity (HPLC) D->G H Store at Different Conditions G->H I Analyze at Time Points H->I J Determine Shelf-life I->J

Caption: Experimental workflow for developing a stable this compound formulation.

troubleshooting_logic A Formulation Unstable (Precipitation) B Is Concentration Too High? A->B C Reduce Concentration B->C Yes D Is Solvent System Optimal? B->D No G Stable Formulation C->G E Use Co-solvents / Surfactants D->E No F Consider Nanosuspension / Lipid Formulation D->F Yes E->G F->G

Caption: Troubleshooting logic for this compound formulation instability.

References

Selecting the optimal dose range for Epifriedelanol in animal studies.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal dose range for Epifriedelanol in animal studies. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose range for this compound in a new animal study?

A1: Based on available literature, a starting dose range of 5-10 mg/kg body weight, administered orally , has been shown to be effective and well-tolerated in rats for a 21-day study.[1] This range can serve as a good starting point for dose-ranging studies in other rodent models. However, it is crucial to perform a dose-escalation study in your specific animal model to determine the optimal dose for your experimental endpoint.

Q2: I am not seeing the expected therapeutic effect with the 5-10 mg/kg dose. What should I do?

A2: If you are not observing the desired effect, consider the following troubleshooting steps:

  • Dose Escalation: Gradually increase the dose. A common approach is to use dose increments of 2-fold or 3-fold until a therapeutic effect is observed or signs of toxicity appear.

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your specific animal model might differ from published studies. Consider conducting pharmacokinetic studies to determine the bioavailability and half-life of the compound. This may reveal a need for a different dosing regimen (e.g., twice-daily dosing).

  • Route of Administration: If oral administration is not yielding the desired results, consider alternative routes such as intraperitoneal (IP) injection, which may increase bioavailability. However, be aware that this can also alter the toxicity profile.

  • Formulation: The solubility of this compound is low in aqueous solutions. Ensure your formulation is appropriate for the chosen route of administration to maximize bioavailability. Sonication may be recommended for dissolving the compound.[2]

Q3: What are the known toxic effects of this compound and what is the Maximum Tolerated Dose (MTD)?

A3: Currently, there is limited publicly available data on the acute and chronic toxicity of pure this compound, and a definitive LD50 or MTD has not been established. However, a study in rats using oral doses of 5-10 mg/kg for 21 days reported no detectable alterations in hematologic parameters, suggesting good tolerability at these levels.[1] Additionally, studies on extracts containing this compound have shown low hemolytic activity.

It is imperative to conduct your own toxicity studies to determine the MTD in your specific animal model and for your intended study duration.

Q4: What is the mechanism of action of this compound?

A4: this compound has been shown to exert its effects through multiple signaling pathways. Its known mechanisms include:

  • Anti-inflammatory effects: Down-regulation of the NF-κB signaling pathway.[1]

  • Pro-apoptotic effects in cancer cells: Upregulation of pro-apoptotic proteins like p53 and BAX, and enhanced cleavage of caspase-3 and PARP, while down-regulating the anti-apoptotic protein BCL2.[1]

  • Anti-senescence effects: Repression of p53 and p21 protein levels.[1]

Troubleshooting Guides

Guide 1: Designing a Dose-Ranging Study

This guide outlines a general workflow for establishing an optimal dose range for this compound in a new animal model.

DoseRangingWorkflow cluster_0 Phase 1: Literature Review & In Vitro Data cluster_1 Phase 2: Pilot Dose Escalation Study cluster_2 Phase 3: Sub-chronic Study & MTD Determination cluster_3 Phase 4: Efficacy Study LitReview Review existing in vivo (5-10 mg/kg) and in vitro (10-100 µg/mL) data StartDose Select a low starting dose (e.g., 1-5 mg/kg) LitReview->StartDose Inform starting dose DoseGroups Establish 3-4 dose groups (e.g., 5, 15, 50 mg/kg) plus a vehicle control group StartDose->DoseGroups SingleDose Administer a single dose and monitor for acute toxicity for 24-48h DoseGroups->SingleDose Observe Observe for clinical signs of toxicity (e.g., weight loss, behavioral changes) SingleDose->Observe RepeatDose Administer selected doses daily for a shorter duration (e.g., 7-14 days) Observe->RepeatDose If no acute toxicity Monitor Continue monitoring for toxicity RepeatDose->Monitor MTD Determine the Maximum Tolerated Dose (MTD) Monitor->MTD EfficacyDoses Select 2-3 doses below the MTD for the full-term efficacy study MTD->EfficacyDoses Guide dose selection FinalStudy Conduct the definitive experiment EfficacyDoses->FinalStudy

Caption: Workflow for a dose-ranging study of this compound.
Guide 2: Monitoring for Potential Toxicity

Parameter Method Frequency Potential Indication of Toxicity
Clinical Signs Visual ObservationDailyLethargy, ruffled fur, abnormal posture, changes in breathing
Body Weight ScaleDaily or every other dayA sustained weight loss of >10-15% of initial body weight
Food and Water Intake Measurement of consumptionDailySignificant decrease in consumption
Hematology Complete Blood Count (CBC)At study termination (or interim)Changes in red or white blood cell counts, platelets
Serum Chemistry Blood Chemistry PanelAt study termination (or interim)Elevated liver enzymes (ALT, AST), kidney function markers (BUN, creatinine)
Histopathology Microscopic examination of tissuesAt study terminationCellular damage or inflammation in organs like the liver and kidneys

Data Presentation

Table 1: Summary of In Vitro Concentrations of this compound
Effect Cell Type Concentration Range Duration Reference
Anti-senescenceHuman Dermal Fibroblasts (HDFs), Human Umbilical Vein Endothelial Cells (HUVECs)10-50 µg/mL3 days[1]
Repression of p53 and p21Adriamycin-treated cells10-100 µg/mL5 hours[1]
Inhibition of cancer cell growth (IC50)DU145 and PC3 cells32.32 µM and 35.22 µM, respectively72 hours[1]
Induction of apoptosisDU145 cells5-10 µM48 hours[1]
Table 2: Summary of In Vivo Dosing of this compound
Animal Model Dose Range Route of Administration Duration Observed Effects Reference
Rats5-10 mg/kgOral (p.o.)21 daysAmelioration of bisphenol A-induced gonadotoxicity; anti-inflammatory effects; no detectable alterations in hematologic parameters.[1]

Experimental Protocols

Protocol 1: Western Blot for p53 and NF-κB Pathway Proteins
  • Protein Extraction:

    • Homogenize tissue samples or lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

    • Load samples onto a 10-12% SDS-polyacrylamide gel and run the electrophoresis until adequate separation is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p53, phospho-p53, NF-κB p65, phospho-NF-κB p65, IκBα, or β-actin (as a loading control) overnight at 4°C.

  • Secondary Antibody and Detection:

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: In Vivo Caspase-3 Activity Assay
  • Tissue Homogenization:

    • Excise tissue of interest and immediately snap-freeze in liquid nitrogen or place in ice-cold lysis buffer.

    • Homogenize the tissue in a lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration.

  • Caspase-3 Activity Measurement:

    • In a 96-well plate, add 50-100 µg of protein lysate to each well.

    • Prepare a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric assays).

    • Add the reaction buffer to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition:

    • For a colorimetric assay, measure the absorbance at 405 nm using a microplate reader.

    • For a fluorometric assay, measure the fluorescence with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

    • Calculate the fold-change in caspase-3 activity relative to the vehicle-treated control group.

Mandatory Visualizations

Signaling Pathways of this compound

Epifriedelanol_Pathways cluster_inflammation Inflammatory Response cluster_apoptosis Apoptosis Induction (in Cancer Cells) cluster_senescence Anti-Senescence Effect Inflammatory_Stimuli Inflammatory Stimuli NFkB_activation NF-κB Activation Inflammatory_Stimuli->NFkB_activation Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_activation->Inflammatory_Genes p53_apoptosis p53 Upregulation Bax BAX Upregulation p53_apoptosis->Bax Bcl2 BCL2 Downregulation p53_apoptosis->Bcl2 Caspase3 Caspase-3 Activation Bax->Caspase3 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cellular_Stress Cellular Stress p53_senescence p53 Upregulation Cellular_Stress->p53_senescence p21 p21 Upregulation p53_senescence->p21 Senescence Cellular Senescence p21->Senescence This compound This compound This compound->NFkB_activation Inhibits This compound->p53_apoptosis Promotes This compound->p53_senescence Inhibits

Caption: Key signaling pathways modulated by this compound.

References

Technical Support Center: Enhancing Epifriedelanol Production in Hairy Root Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive strategies to increase the production of Epifriedelanol in hairy root cultures. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are hairy root cultures and why are they a promising system for producing this compound?

A1: Hairy root cultures are plant root systems transformed with Agrobacterium rhizogenes. This genetic transformation results in fast-growing, genetically stable roots that can be cultivated in hormone-free media.[1][2] They are an excellent platform for producing secondary metabolites like this compound because they often exhibit high productivity and biosynthetic stability over long-term cultivation.[3]

Q2: What are the main strategies to enhance the production of this compound in hairy root cultures?

A2: The primary strategies to boost this compound production include:

  • Elicitation: Treating the cultures with signaling molecules (elicitors) that trigger the plant's defense responses, often leading to an increase in secondary metabolite production.[4]

  • Precursor Feeding: Supplying the biosynthetic pathway of this compound with its precursor molecules to increase the metabolic flux towards the final product.[5][6]

  • Metabolic Engineering: Genetically modifying the hairy roots to enhance the expression of key enzymes in the this compound biosynthesis pathway or to block competing pathways.[7][8]

Q3: Which plant species are known to produce this compound and are suitable for hairy root culture induction?

A3: this compound, along with its precursor friedelin, has been notably isolated from the roots of Cannabis sativa L. (hemp).[9][10] Successful establishment of hairy root cultures from Cannabis sativa has been reported, making it a primary candidate for this compound production using this technology.

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during the establishment and manipulation of hairy root cultures for this compound production.

Issue 1: Low or No Hairy Root Induction after Agrobacterium rhizogenes Infection.

  • Q: I have co-cultivated my plant explants with Agrobacterium rhizogenes, but no hairy roots have formed. What could be the problem?

    • A: Several factors can contribute to low transformation efficiency. Consider the following:

      • Agrobacterium Strain: The virulence of the A. rhizogenes strain can significantly impact transformation success. Strains like ATCC 15834, A4, and R1000 are commonly used and have shown varying efficiencies in different plant species.[11] It may be necessary to test multiple strains.

      • Explant Type and Age: The type of plant tissue (e.g., leaves, stems, cotyledons) and its developmental stage are critical. Young, healthy, and actively growing tissues generally exhibit higher transformation susceptibility.[12]

      • Infection and Co-cultivation Conditions: The duration of infection and co-cultivation, as well as the composition of the co-cultivation medium (e.g., presence of acetosyringone to induce vir genes), need to be optimized for your specific plant species.[7]

      • Bacterial Overgrowth: Excessive bacterial growth can lead to tissue damage and necrosis, inhibiting hairy root formation. Ensure that after co-cultivation, the explants are transferred to a medium containing an appropriate antibiotic (e.g., cefotaxime) to eliminate the bacteria.

Issue 2: Browning and Necrosis of Hairy Root Cultures.

  • Q: My hairy root cultures are turning brown and dying. What is causing this and how can I prevent it?

    • A: Browning is often due to the oxidation of phenolic compounds released by the plant tissues in response to stress, such as wounding during subculturing or residual bacterial activity.[6][13] To mitigate this:

      • Frequent Subculturing: Regularly transfer the growing root tips to fresh medium to avoid the accumulation of toxic compounds.

      • Antioxidants: Incorporate antioxidants like ascorbic acid or citric acid into the culture medium.

      • Activated Charcoal: Adding a small amount of activated charcoal to the medium can help adsorb inhibitory phenolic compounds.

      • Dark Incubation: Culturing the hairy roots in the dark can sometimes reduce the production of phenolic compounds.

Issue 3: Inconsistent or Low this compound Yields.

  • Q: I have established hairy root lines, but the this compound production is low and varies between batches. How can I improve consistency and yield?

    • A: Variability in secondary metabolite production is a common challenge. To address this:

      • Clonal Selection: Hairy root lines arising from different transformation events can have significantly different growth rates and metabolic profiles. It is crucial to screen multiple independent lines to identify a high-yielding clone.

      • Culture Conditions: The composition of the culture medium (e.g., nutrient levels, carbon source), pH, and temperature can all influence secondary metabolite production. These parameters should be systematically optimized.[8]

      • Elicitor Concentration and Timing: If using elicitors, the concentration and the timing of application are critical. A dose-response and time-course experiment is necessary to determine the optimal conditions for your specific hairy root line.[4]

Section 3: Strategies to Enhance this compound Production

Elicitation

Elicitation is a highly effective strategy to stimulate the production of this compound. It involves the application of biotic or abiotic elicitors to the hairy root cultures.

Quantitative Data on Elicitation:

The following table summarizes the effect of different elicitors on this compound production in Cannabis sativa hairy root cultures.

ElicitorConcentrationTreatment DurationFold Increase in this compoundReference
Salicylic Acid (SA)75 µM6 days1.4[10]
Chitosan (CHI)50 µM6 days1.1[10]
Methyl Jasmonate (MeJA)25-100 µM6 daysNo significant increase[10]
Yeast Extract (YE)25-100 mg/L6 daysNo significant increase[10]

Experimental Protocol: Elicitation of Hairy Root Cultures

  • Establish Hairy Root Cultures: Grow the selected high-yielding hairy root clone in a liquid medium (e.g., B5 or MS medium) in shake flasks on a rotary shaker (e.g., 100-120 rpm) in the dark at a controlled temperature (e.g., 25°C).

  • Prepare Elicitor Stock Solutions:

    • Salicylic Acid (SA): Dissolve in a small amount of ethanol and then bring to the final volume with sterile distilled water. Filter-sterilize the solution.

    • Chitosan (CHI): Dissolve in a weak acetic acid solution (e.g., 1% v/v) with gentle heating. Autoclave the solution.

  • Apply Elicitors: Add the filter-sterilized or autoclaved elicitor stock solution to the hairy root cultures during their exponential growth phase to achieve the desired final concentration.

  • Incubate: Continue to incubate the cultures under the same conditions for the optimized duration (e.g., 6 days).

  • Harvest and Analyze: Harvest the hairy roots by filtration, dry them (e.g., lyophilize or oven-dry at a low temperature), and then extract the metabolites for this compound quantification using methods like GC-MS or HPLC.[14][15]

Workflow for Elicitation Strategy

Elicitation_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis HRC Hairy Root Culture Establishment Elicitation Elicitor Application to Cultures HRC->Elicitation Elicitor_Prep Elicitor Stock Preparation Elicitor_Prep->Elicitation Incubation Incubation Elicitation->Incubation Harvest Harvesting and Drying Incubation->Harvest Extraction Metabolite Extraction Harvest->Extraction Quantification This compound Quantification (GC-MS/HPLC) Extraction->Quantification

Caption: Experimental workflow for enhancing this compound production using elicitors.

Precursor Feeding

Feeding the hairy root cultures with precursors of the triterpenoid biosynthetic pathway can potentially increase the yield of this compound.

Key Precursors in the Triterpenoid Pathway:

This compound is a pentacyclic triterpenoid derived from the cyclization of 2,3-oxidosqualene.[16][17] The biosynthesis of 2,3-oxidosqualene originates from the mevalonate (MVA) pathway.[18] Therefore, key precursors to consider for feeding experiments include:

  • Mevalonic Acid (MVA): A central intermediate in the MVA pathway.

  • Squalene: The direct precursor to 2,3-oxidosqualene.[19]

Experimental Protocol: Precursor Feeding

  • Establish Hairy Root Cultures: As described in the elicitation protocol.

  • Prepare Precursor Stock Solutions:

    • Mevalonic Acid: Prepare a stock solution in sterile distilled water and filter-sterilize.

    • Squalene: Prepare a stock solution in a suitable solvent like ethanol and filter-sterilize.

  • Determine Optimal Feeding Time and Concentration: Conduct pilot experiments to determine the best time to add the precursor (e.g., early to mid-exponential growth phase) and the optimal concentration that enhances production without causing toxicity.

  • Apply Precursors: Add the filter-sterilized precursor stock solution to the cultures.

  • Incubate, Harvest, and Analyze: Follow the same procedures as outlined in the elicitation protocol.

This compound Biosynthesis Pathway

Triterpenoid_Pathway cluster_MVA Mevalonate (MVA) Pathway cluster_Squalene Squalene Synthesis cluster_Cyclization Cyclization Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA MVA Mevalonic Acid HMG_CoA->MVA IPP_DMAPP IPP / DMAPP MVA->IPP_DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP_DMAPP->FPP Squalene Squalene FPP->Squalene Squalene Synthase Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Friedelin Friedelin Oxidosqualene->Friedelin Friedelin Synthase This compound This compound Friedelin->this compound

Caption: Simplified biosynthetic pathway of this compound, highlighting potential precursors.

Metabolic Engineering

Metabolic engineering offers a targeted approach to enhance this compound production by manipulating the expression of key genes in the biosynthetic pathway.

Strategy: Overexpression of Squalene Synthase

Squalene synthase catalyzes the first committed step in triterpenoid biosynthesis, the conversion of farnesyl pyrophosphate (FPP) to squalene.[8] Overexpressing the gene encoding this enzyme can increase the metabolic flux towards squalene and, consequently, its downstream products like this compound.

Experimental Protocol: Overexpression of Squalene Synthase

  • Isolate the Squalene Synthase Gene: Isolate the squalene synthase gene from a suitable plant source or obtain a synthetic version.

  • Construct an Overexpression Vector: Clone the squalene synthase gene into a plant expression vector under the control of a strong constitutive promoter (e.g., CaMV 35S).

  • Transform Agrobacterium rhizogenes: Introduce the overexpression vector into a virulent strain of A. rhizogenes.

  • Transform Plant Explants: Use the engineered A. rhizogenes strain to transform plant explants and induce hairy root formation as per standard protocols.

  • Select and Screen Transgenic Lines: Select the transformed hairy roots using a selectable marker and screen different transgenic lines for increased squalene synthase expression and enhanced this compound production.

Workflow for Metabolic Engineering

Metabolic_Engineering_Workflow cluster_vector Vector Construction cluster_transformation Transformation cluster_selection Selection & Analysis Gene_Isolation Isolate Squalene Synthase Gene Vector_Construction Construct Overexpression Vector Gene_Isolation->Vector_Construction Agro_Transformation Transform A. rhizogenes Vector_Construction->Agro_Transformation Plant_Transformation Transform Plant Explants Agro_Transformation->Plant_Transformation Hairy_Root_Induction Induce Hairy Roots Plant_Transformation->Hairy_Root_Induction Screening Screen Transgenic Lines Hairy_Root_Induction->Screening Production_Analysis Analyze this compound Production Screening->Production_Analysis

Caption: Workflow for metabolic engineering of hairy roots to overexpress squalene synthase.

Salicylic Acid Signaling Pathway

SA_Signaling SA Salicylic Acid (Elicitor) Receptor SA Receptor(s) SA->Receptor NPR1 NPR1 Receptor->NPR1 TGA TGA Transcription Factors NPR1->TGA Gene_Expression Upregulation of Biosynthetic Genes (e.g., Squalene Synthase, Friedelin Synthase) TGA->Gene_Expression Epifriedelanol_Production Increased this compound Production Gene_Expression->Epifriedelanol_Production

Caption: Simplified model of the salicylic acid signaling pathway leading to secondary metabolite production.

References

Validation & Comparative

A Comparative Analysis of the Anti-Inflammatory Effects of Epifriedelanol and Friedelin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

Epifriedelanol and Friedelin, two structurally related pentacyclic triterpenoids found in various medicinal plants, have garnered significant interest for their potential therapeutic properties. Both compounds have been investigated for their anti-inflammatory effects, with studies revealing distinct yet overlapping mechanisms of action. This guide provides a comprehensive comparative analysis of their anti-inflammatory activities, supported by available experimental data, to aid researchers and professionals in the field of drug discovery and development.

Executive Summary

While both this compound and Friedelin exhibit anti-inflammatory properties, current research provides a more extensive and quantitatively detailed profile for Friedelin. Friedelin has demonstrated significant in vivo anti-inflammatory effects in various models and its mechanism is partially attributed to the inhibition of the crucial NF-κB signaling pathway. In contrast, while this compound has shown promise in reducing inflammatory markers, a notable gap exists in the literature regarding specific quantitative data, such as IC50 values and detailed dose-response studies, making a direct, robust comparison challenging. Further research into the specific anti-inflammatory mechanisms and potency of this compound is warranted to fully understand its therapeutic potential relative to Friedelin.

Quantitative Data on Anti-Inflammatory Activity

The following tables summarize the available quantitative data for the anti-inflammatory effects of Friedelin and the more limited data for this compound. It is important to note that the data for each compound are derived from different studies and experimental conditions, which should be taken into consideration when making direct comparisons.

Table 1: In Vivo Anti-Inflammatory Effects of Friedelin

Inflammation Model Species Dose Inhibition (%) Reference
Carrageenan-induced Paw EdemaRat40 mg/kg52.5%[1]
Croton Oil-induced Ear EdemaRat40 mg/kg68.7%[1]
Acetic Acid-induced Vascular PermeabilityMouse-Significant Inhibition[1]
Cotton Pellet-induced GranulomaRat40 mg/kg36.3%[1]
Adjuvant-induced ArthritisRat40 mg/kg54.5% (paw thickness)[1]

Table 2: In Vitro Anti-Inflammatory Effects of Friedelin

Assay Target IC50 Value Reference
Lipoxygenase InhibitionSoybean Lipoxygenase35.8 µmol/L[2]

Table 3: In Vivo Anti-Inflammatory Effects of this compound (Qualitative Data)

Inflammation Model Species Effect Reference
Testosterone-induced Prostate InflammationRatReduction of inflammatory markers (NO, IL-6, TNF-α)[3]

Mechanisms of Anti-Inflammatory Action

Friedelin: Targeting the NF-κB Pathway

A significant body of evidence points to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway as a key mechanism behind Friedelin's anti-inflammatory effects. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

The proposed mechanism of Friedelin's action on the NF-κB pathway is illustrated in the following diagram:

G cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB Leads to Degradation NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocates to genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) NFkB_nucleus->genes Induces nucleus Nucleus cytoplasm Cytoplasm friedelin Friedelin friedelin->IKK Inhibits

Caption: Proposed mechanism of Friedelin's anti-inflammatory action via inhibition of the NF-κB pathway.

This compound: An Underexplored Mechanism

The precise molecular mechanisms underlying the anti-inflammatory activity of this compound are not as well-defined as those of Friedelin. While one study indicated its ability to reduce the levels of key inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in an in vivo model of prostate inflammation, the upstream signaling pathways targeted by this compound remain to be elucidated[3]. Further research is necessary to identify its direct molecular targets and understand how it modulates inflammatory responses.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the context of Friedelin's anti-inflammatory activity.

In Vivo Anti-Inflammatory Models

1. Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating acute inflammation.

  • Animals: Male Wistar rats (150-200g) are typically used.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The initial paw volume of the right hind paw is measured using a plethysmometer.

    • Friedelin (e.g., 40 mg/kg) or a control vehicle is administered orally or intraperitoneally.

    • After a specific time (e.g., 1 hour), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

    • The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.

G start Start acclimatize Acclimatize Rats start->acclimatize measure_initial Measure Initial Paw Volume acclimatize->measure_initial administer Administer Friedelin or Vehicle measure_initial->administer induce Induce Edema (Carrageenan Injection) administer->induce measure_final Measure Paw Volume at Time Intervals induce->measure_final calculate Calculate % Inhibition measure_final->calculate end End calculate->end

Caption: Experimental workflow for the carrageenan-induced paw edema model.

2. Acetic Acid-Induced Vascular Permeability in Mice

This model assesses the effect of a compound on the increased permeability of blood vessels during inflammation.

  • Animals: Swiss albino mice (20-25g) are commonly used.

  • Procedure:

    • Mice are treated with Friedelin or a control vehicle.

    • After a set time, a solution of Evans blue dye (which binds to plasma albumin) is injected intravenously.

    • Subsequently, acetic acid is injected intraperitoneally to induce inflammation and increase vascular permeability.

    • After a defined period, the mice are euthanized, and the peritoneal cavity is washed with saline.

    • The amount of Evans blue dye that has leaked into the peritoneal cavity is quantified spectrophotometrically.

    • A reduction in the amount of dye in the peritoneal fluid of the treated group compared to the control group indicates an inhibition of vascular permeability.

In Vitro Anti-Inflammatory Assays

1. Lipoxygenase (LOX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of lipoxygenase, an enzyme involved in the production of inflammatory mediators called leukotrienes.

  • Enzyme: Soybean lipoxygenase is commonly used.

  • Substrate: Linoleic acid or arachidonic acid.

  • Procedure:

    • The test compound (e.g., Friedelin) is pre-incubated with the lipoxygenase enzyme in a buffer solution.

    • The reaction is initiated by adding the substrate.

    • The formation of the product (a conjugated diene) is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm) over time using a spectrophotometer.

    • The percentage of inhibition is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined.

Conclusion and Future Directions

The available evidence strongly supports the anti-inflammatory potential of Friedelin, with in vivo efficacy and a partially elucidated mechanism of action centered on the NF-κB pathway. This makes Friedelin a compelling candidate for further preclinical and potentially clinical development as an anti-inflammatory agent.

In contrast, the anti-inflammatory profile of this compound is less defined. While initial studies are promising, there is a clear need for more rigorous investigation to quantify its anti-inflammatory effects and to understand its molecular mechanisms. Future research should focus on:

  • Quantitative in vitro and in vivo studies: Determining the IC50 values of this compound in various anti-inflammatory assays (e.g., inhibition of COX-1/2, 5-LOX, and cytokine production) and conducting dose-response studies in established animal models of inflammation.

  • Mechanism of action studies: Investigating the effects of this compound on key inflammatory signaling pathways, including but not limited to the NF-κB, MAPK, and JAK-STAT pathways.

  • Direct comparative studies: Performing head-to-head comparisons of the anti-inflammatory potency and efficacy of this compound and Friedelin under identical experimental conditions to provide a definitive assessment of their relative therapeutic potential.

A more complete understanding of this compound's anti-inflammatory properties will be crucial for determining its viability as a therapeutic agent and for guiding future drug development efforts in the field of inflammation research.

References

A Head-to-Head Comparison of Epifriedelanol and Betulinic Acid's Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product-based cancer research, the pentacyclic triterpenoids epifriedelanol and betulinic acid have emerged as promising cytotoxic agents. This guide provides a detailed, evidence-based comparison of their performance against various cancer cell lines, drawing from available experimental data. While direct comparative studies are limited, this analysis synthesizes findings from separate investigations to offer researchers, scientists, and drug development professionals a comprehensive overview of their respective cytotoxic profiles and mechanisms of action.

Quantitative Cytotoxicity Analysis

The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of a biological or biochemical function. The following table summarizes the reported IC50 values for this compound and betulinic acid against various cancer cell lines. It is crucial to note that these values are derived from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

CompoundCell LineCancer TypeIC50 (µM)Exposure Time (h)Citation
This compound DU145Prostate Cancer32.3272[1][2]
PC3Prostate Cancer35.2272[1][2]
Betulinic Acid HeLaCervical Cancer~30 (used for mechanism studies)24-48[3]
HepG2Hepatocellular CarcinomaNot explicitly stated, dose-dependent effects observed up to 40 µM48[4]
SMMC-7721Hepatocellular CarcinomaNot explicitly stated, dose-dependent effects observed up to 40 µM48[4]
PANC-1Pancreatic CancerNot explicitly stated, effective at 20 µM and 60 µM24[5]
SW1990Pancreatic CancerNot explicitly stated, effective at 20 µM and 60 µM3
MV4-11Leukemia2-5 (for some derivatives)Not specified[6]
A549Lung Cancer2-5 (for some derivatives)Not specified[6]
PC-3Prostate Cancer2-5 (for some derivatives)Not specified[6]
MCF-7Breast Cancer2-5 (for some derivatives)Not specified[6]
HCT116Colorectal Carcinoma3.0 µg/mL (for parent compound)Not specified[7]
EPG85-257PGastric Carcinoma2.01 - 6.16Not specified[8]
EPP85-181PPancreatic CarcinomaSignificantly better than betulinNot specified[8]

Mechanisms of Action: A Glimpse into Cellular Demise

Both this compound and betulinic acid exert their cytotoxic effects primarily through the induction of apoptosis, or programmed cell death. However, the specific signaling pathways they modulate appear to differ.

This compound:

This compound's pro-apoptotic activity involves the intrinsic mitochondrial pathway.[1][2][9] Key molecular events include:

  • Upregulation of pro-apoptotic proteins: Increased expression of p53 and BAX.

  • Downregulation of anti-apoptotic proteins: Decreased expression of NF-κB and BCL2.

  • Caspase activation: Enhanced cleavage of caspase-3 and its downstream substrate PARP.

These events culminate in the execution of the apoptotic program, leading to cancer cell death.

Betulinic Acid:

Betulinic acid also triggers apoptosis, but its mechanistic landscape is more extensively studied and appears to involve multiple signaling cascades.[3][4][5] A prominent pathway is the PI3K/Akt/mTOR signaling axis, which is crucial for cell survival and proliferation. Betulinic acid has been shown to:

  • Inhibit PI3K/Akt signaling: This leads to the downregulation of survival signals.[3][4]

  • Suppress mTOR: A key regulator of cell growth and proliferation.[4][5]

  • Induce Reactive Oxygen Species (ROS): ROS production can trigger the mitochondrial apoptotic pathway.[3]

  • Modulate Bcl-2 family proteins: It increases the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[4][5]

  • Activate caspases: Leading to the final stages of apoptosis.[4][6]

Furthermore, some studies suggest that betulinic acid can induce autophagy-mediated apoptosis.[4]

Experimental Protocols: A Guide to Cytotoxicity Assessment

The following is a generalized experimental workflow for determining the cytotoxicity of compounds like this compound and betulinic acid, based on methodologies cited in the literature.[10][11][12][13]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or betulinic acid) or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Pathways and Processes

To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate a typical cytotoxicity experimental workflow and the signaling pathways involved.

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay & Analysis Cell_Culture Cancer Cell Culture Seeding Cell Seeding (96-well plate) Cell_Culture->Seeding Compound_Addition Add Test Compound (this compound or Betulinic Acid) Seeding->Compound_Addition Incubation Incubation (24-72h) Compound_Addition->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Absorbance_Reading Absorbance Measurement MTT_Assay->Absorbance_Reading Data_Analysis IC50 Determination Absorbance_Reading->Data_Analysis

Caption: Experimental workflow for determining cytotoxicity using the MTT assay.

Signaling_Pathways cluster_this compound This compound cluster_betulinic_acid Betulinic Acid Epi This compound p53_BAX ↑ p53, BAX Epi->p53_BAX NFkB_BCL2 ↓ NF-κB, BCL2 Epi->NFkB_BCL2 Caspase3_E ↑ Cleaved Caspase-3 p53_BAX->Caspase3_E NFkB_BCL2->Caspase3_E Apoptosis_E Apoptosis Caspase3_E->Apoptosis_E BA Betulinic Acid PI3K_Akt ↓ PI3K/Akt BA->PI3K_Akt ROS ↑ ROS BA->ROS mTOR ↓ mTOR PI3K_Akt->mTOR Apoptosis_B Apoptosis mTOR->Apoptosis_B Bax_Bcl2 ↑ Bax / ↓ Bcl-2 ROS->Bax_Bcl2 Caspase3_B ↑ Caspases Bax_Bcl2->Caspase3_B Caspase3_B->Apoptosis_B

Caption: Simplified signaling pathways of this compound and betulinic acid in inducing apoptosis.

References

A Comparative Guide to the Quantification of Epifriedelanol: Cross-Validation of HPLC-UV and GC-MS Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of bioactive compounds is a cornerstone of natural product research and drug development. Epifriedelanol, a pentacyclic triterpenoid with demonstrated biological activities, requires robust and reliable analytical methods for its determination in various matrices. This guide provides a comparative overview of two commonly employed analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

This document presents a cross-validation perspective by detailing the performance characteristics of each method, supported by representative experimental data. The information herein is intended to assist researchers in selecting the most appropriate analytical strategy for their specific research needs, ensuring data integrity and reproducibility.

Data Presentation: Comparative Analysis of Analytical Methods

The performance of analytical methods is evaluated through a series of validation parameters. The following table summarizes the typical performance characteristics for the quantification of triterpenoids, including this compound, using HPLC-UV and GC-MS. These values are representative and may vary depending on the specific instrumentation, column, and experimental conditions.

Validation ParameterHPLC-UVGC-MS
Linearity (R²) ≥ 0.999≥ 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 - 1.5 µg/mL0.03 - 0.3 µg/mL
Precision (%RSD)
- Intra-day< 2%< 5%
- Inter-day< 3%< 10%
Accuracy (% Recovery) 95 - 105%90 - 110%
Specificity Moderate to HighVery High
Throughput HighModerate
Derivatization Not typically requiredOften required

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for the quantification of this compound using HPLC-UV and GC-MS.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine analysis of this compound in plant extracts and other matrices.

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound standard in methanol to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Extract the sample containing this compound with a suitable solvent (e.g., methanol, chloroform). Evaporate the solvent and reconstitute the residue in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

4. Method Validation:

  • Linearity: Analyze the calibration standards in triplicate to construct a calibration curve by plotting peak area against concentration.

  • LOD and LOQ: Determine the signal-to-noise ratio for the lowest concentration standards. LOD is typically established at a signal-to-noise ratio of 3:1, and LOQ at 10:1.

  • Precision: Analyze replicate injections of quality control (QC) samples at low, medium, and high concentrations within the same day (intra-day) and on different days (inter-day).

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound and calculating the percentage recovery.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high specificity and sensitivity, making it ideal for the analysis of complex matrices and trace-level quantification.

1. Instrumentation:

  • GC system coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

2. Derivatization (if necessary):

  • Triterpenoids like this compound often require derivatization to increase their volatility and thermal stability. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Procedure: Evaporate the dried sample extract under a stream of nitrogen. Add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS. Cap the vial and heat at 70 °C for 30 minutes.

3. Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Start at 150 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 10 minutes.

  • Injection Mode: Splitless.

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized this compound.

5. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent like chloroform or ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards and derivatize them following the same procedure as the samples.

  • Sample Preparation: Extract the sample and evaporate the solvent. Perform derivatization as described above.

6. Method Validation:

  • Follow similar validation procedures as for HPLC-UV, analyzing the derivatized standards and QC samples.

Mandatory Visualization

The following diagrams illustrate the general workflows for the analytical methods and the concept of cross-validation.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Extraction Filtration Filtration (0.45 µm) Sample->Filtration Standard Standard Dilution Autosampler Autosampler Standard->Autosampler Filtration->Autosampler Column C18 Column Autosampler->Column Pump Pump (Mobile Phase) Pump->Column Detector UV Detector (210 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification (Peak Area) Chromatogram->Quantification GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS System cluster_data Data Analysis Sample Sample Extraction Derivatization Derivatization (BSTFA) Sample->Derivatization Standard Standard Dilution Standard->Derivatization Injector GC Injector Derivatization->Injector Column Capillary Column Injector->Column MS Mass Spectrometer Column->MS MassSpectrum Mass Spectrum MS->MassSpectrum Quantification Quantification (SIM) MassSpectrum->Quantification CrossValidation_Concept cluster_methods Analytical Methods cluster_samples Sample Set cluster_results Data Comparison MethodA Method A (e.g., HPLC-UV) Comparison Statistical Comparison MethodA->Comparison MethodB Method B (e.g., GC-MS) MethodB->Comparison Samples Identical Samples (QC & Real) Samples->MethodA Samples->MethodB

Unveiling the Antibacterial Potential of Epifriedelanol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of published findings on the antibacterial properties of Epifriedelanol, a pentacyclic triterpenoid, reveals its potential as a promising bacteriostatic agent, particularly against Gram-positive bacteria. This guide synthesizes available data to offer researchers, scientists, and drug development professionals a clear comparison of this compound's efficacy against other antibacterial agents and provides detailed experimental protocols for replication and further investigation.

Executive Summary

This compound, isolated from Synadenium glaucescens, has demonstrated significant antibacterial activity, primarily by inhibiting the growth of bacteria (bacteriostatic). Its effectiveness is more pronounced against Gram-positive bacteria, including strains of Staphylococcus aureus, a common cause of skin and soft tissue infections. This document presents a side-by-side comparison of its Minimum Inhibitory Concentration (MIC) values with those of crude plant extracts, conventional antibiotics, and other related natural compounds. Detailed methodologies for key antibacterial assays are also provided to ensure the reproducibility of these findings.

Performance Comparison: this compound vs. Alternatives

The antibacterial efficacy of this compound is best understood through a direct comparison of its Minimum Inhibitory Concentration (MIC) values against various bacterial strains. A lower MIC value indicates a higher potency of the antimicrobial agent. The following tables summarize the quantitative data from published studies, setting this compound's performance in context with crude extracts from its natural source, standard antibiotics, and other structurally similar pentacyclic triterpenoids.

Table 1: Antibacterial Activity of this compound and Synadenium glaucescens Extracts [1][2]

SubstanceTest OrganismMIC (µg/mL)
This compound Staphylococcus aureus (ATCC 25923)20 (IQR: 10-190)
Escherichia coli (ATCC 25922)>1500
S. glaucescens Root Bark ExtractStaphylococcus aureus20 (IQR: 10-190)
Gram-Positive Bacteria (Median)90 (IQR: 30-750)
Gram-Negative Bacteria (Median)3000 (IQR: 1500->3000)
S. glaucescens Whole Root ExtractGram-Positive Bacteria (Median)40 (IQR: 30-210)
S. glaucescens Leaves ExtractGram-Positive Bacteria (Median)380 (IQR: 380-1500)

IQR: Interquartile Range

Table 2: Comparative Antibacterial Activity of this compound and Standard Antibiotics [1][2][3][4][5]

Compound/AntibioticTest OrganismMIC (µg/mL)
This compound Staphylococcus aureus (ATCC 25923)20 (IQR: 10-190)
Escherichia coli (ATCC 25922)>1500
GentamicinStaphylococcus aureus (ATCC 25923)4
Escherichia coli (ATCC 25922)Not explicitly stated, but used as a control
TetracyclineStaphylococcus aureus (ATCC 25923)4
Escherichia coli (ATCC 25922)Not explicitly stated, but used as a control
CiprofloxacinEscherichia coli (ATCC 25922)0.015
VancomycinStaphylococcus aureus (ATCC 25923)1.0 - 2.0

Table 3: Antibacterial Activity of Other Pentacyclic Triterpenoids against Staphylococcus aureus [1][2][6][7]

CompoundTest OrganismMIC (µg/mL)
This compound S. aureus (ATCC 25923)20 (IQR: 10-190)
FriedelinS. aureus (Resistant Strains)128 - 256
Ursolic AcidS. aureus (MSSA & MRSA)2
Oleanolic AcidS. aureus (MSSA & MRSA)8

Experimental Protocols

To facilitate the replication and validation of these findings, detailed experimental methodologies are provided below.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using a two-fold micro-dilution method in 96-well microtiter plates.[1][2]

  • Bacterial Inoculum Preparation: Test organisms were cultured to a concentration equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then diluted 100-fold to achieve a final concentration of 1.5 x 10⁶ CFU/mL.[1][2]

  • Serial Dilution: this compound and other test substances were serially diluted in Mueller-Hinton Broth (MHB) within the wells of the microtiter plate.

  • Inoculation: Each well was inoculated with the prepared bacterial suspension.

  • Controls: A sterility control (broth only) and a growth control (broth and bacteria) were included on each plate.[1][2]

  • Incubation: The plates were incubated at 37°C for 16-18 hours.[1][2]

  • Reading Results: The MIC was determined as the lowest concentration of the test substance with no visible bacterial growth (turbidity).[1][2]

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Bacterial Culture (0.5 McFarland) B 100-fold Dilution (1.5 x 10^6 CFU/mL) A->B F Inoculation with Bacterial Suspension B->F C Test Substance (this compound, etc.) E Serial Dilution of Test Substance in MHB C->E D 96-well Plate D->E E->F G Incubate at 37°C for 16-18 hours F->G H Visual Assessment for Turbidity G->H I Determine MIC H->I

Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Time-Kill Kinetic Assay

Time-kill assays were performed to determine whether the effect of this compound was bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

  • Preparation: Test tubes containing Mueller-Hinton Broth (MHB) and various concentrations of this compound were prepared.

  • Inoculation: Tubes were inoculated with a standardized bacterial suspension (approximately 3.5 x 10⁵ CFU/mL).[2]

  • Incubation and Sampling: The tubes were incubated at 37°C. At specific time intervals (0, 2, 4, 6, 8, 10, 12, and 24 hours), aliquots were removed from each tube.[2]

  • Viable Cell Count: Serial dilutions of the aliquots were plated on Mueller-Hinton Agar (MHA), and the number of colony-forming units (CFU/mL) was determined after overnight incubation.[2]

  • Analysis: The change in log₁₀ CFU/mL over time was plotted to create time-kill curves. A bacteriostatic effect is indicated by a prevention of an increase in bacterial count, while a bactericidal effect is defined by a ≥3-log₁₀ (99.9%) reduction in CFU/mL. The studies reviewed indicate that this compound has a bacteriostatic effect on S. aureus.[1][2]

Time_Kill_Assay_Workflow cluster_setup Assay Setup cluster_sampling Incubation & Sampling cluster_analysis Analysis A Prepare Tubes with MHB + this compound B Inoculate with ~3.5 x 10^5 CFU/mL Bacteria A->B C Incubate at 37°C B->C D Collect Aliquots at Time Intervals (0-24h) C->D E Serial Dilution & Plating D->E F Count CFU/mL E->F G Plot Time-Kill Curve F->G H Determine Bacteriostatic/ Bactericidal Effect G->H

Workflow for Time-Kill Kinetic Assay.

Mode of Action: Bacteriostatic Effect

The available evidence from time-kill curve analyses suggests that this compound exerts a bacteriostatic effect against Staphylococcus aureus.[1][2] This means that at its MIC, it inhibits the replication of the bacteria, rather than actively killing them. This mechanism of action is common for antimicrobial agents that interfere with essential metabolic processes such as protein synthesis or DNA replication. In contrast, bactericidal agents often disrupt the bacterial cell wall or membrane, leading to cell death.

Bacteriostatic_vs_Bactericidal cluster_bacteriostatic Bacteriostatic Action (e.g., this compound) cluster_bactericidal Bactericidal Action cluster_outcome Outcome A Inhibition of Protein Synthesis D Bacterial Growth Arrest A->D B Inhibition of DNA Replication B->D C Inhibition of Metabolic Pathways C->D H Stable Bacterial Population D->H E Cell Wall Disruption G Bacterial Cell Death E->G F Cell Membrane Damage F->G I Reduced Bacterial Population G->I

Conceptual Diagram of Bacteriostatic vs. Bactericidal Mechanisms.

Conclusion

The data presented in this guide underscore the potential of this compound as a lead compound for the development of new antibacterial agents, particularly for combating Gram-positive pathogens. While its potency may be less than some conventional antibiotics, its natural origin and distinct, bacteriostatic mechanism of action warrant further investigation. The provided experimental protocols offer a foundation for researchers to build upon these initial findings, explore potential synergistic effects with other antimicrobials, and further elucidate its mechanism of action.

References

Comparing the efficacy of different Epifriedelanol extraction techniques.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various techniques for extracting Epifriedelanol, a triterpenoid with promising anti-cancer, anti-inflammatory, and anti-senescence properties.[1][2] The choice of extraction method significantly impacts the yield, purity, and ultimately the efficacy of the isolated compound. This document outlines the methodologies, presents comparative data, and visualizes the experimental workflows and a key signaling pathway influenced by this compound.

Comparison of Extraction Technique Efficacy

The efficiency of this compound extraction is dependent on the chosen method and solvent. Modern "green" techniques are gaining prominence due to their efficiency and reduced environmental impact compared to conventional methods.

Extraction TechniqueSolvents/ConditionsTypical Yield of this compoundPurityAdvantagesDisadvantagesCitations
Conventional Methods
Soxhlet ExtractionEthanol, Chloroform, n-Hexane, Methanol, DichloromethaneModerateVariable, depends on solvent and purificationWell-established, simple setupTime-consuming, large solvent volume, potential for thermal degradation of compounds[3][4][5][6]
MacerationAlcohol, WaterLowerVariableSimple, suitable for thermolabile compoundsLong extraction time, lower efficiency[6][7][8][9]
PercolationAlcohol, WaterHigher than MacerationVariableMore efficient and faster than macerationRequires more solvent and specialized equipment[6][7][8]
Modern "Green" Methods
Supercritical Fluid Extraction (SFE)Supercritical CO₂ with co-solvents (e.g., Ethanol)0.05 - 0.205 mg/g (from Cannabis sativa roots)HighEnvironmentally friendly, high selectivity, low-temperature extractionHigh initial equipment cost[1][10][11]
Subcritical Water Extraction (SWE)Water at high temperature and pressureNot specified for this compound, but failed to isolate triterpenoids in one studyNot specifiedGreen solvent (water), tunable selectivityMay not be suitable for hydrophobic compounds like triterpenoids[4][12]
Subcritical Dimethyl Ether Extraction (SDMEE)Dimethyl Ether (DME) with water as a co-solventHigher triterpenoid yield than conventional SoxhletNot specifiedHigh efficiency for triterpenoids, green solventRequires specialized equipment for pressurized extraction[4]
Ultrasound-Assisted Extraction (UAE)Various solventsHigher yield than conventional methods in some casesVariableFaster extraction, reduced solvent consumptionPotential for degradation of compounds due to acoustic cavitation[9][13]
Microwave-Assisted Extraction (MAE)Various solventsHigher yield than conventional methods in some casesVariableFaster extraction, reduced solvent consumptionRequires specialized microwave equipment, potential for localized heating[9][13]

Experimental Protocols

Below are detailed methodologies for the key extraction techniques discussed.

Soxhlet Extraction

Objective: To extract this compound using a continuous solid-liquid extraction method.

Materials:

  • Dried and powdered plant material

  • Soxhlet apparatus (including round-bottom flask, extraction chamber, and condenser)

  • Heating mantle

  • Thimble (cellulose)

  • Solvent (e.g., 95% Ethanol)

  • Rotary evaporator

Procedure:

  • Place a known quantity of the finely ground plant material into a cellulose thimble.

  • Place the thimble inside the extraction chamber of the Soxhlet apparatus.

  • Fill the round-bottom flask with the extraction solvent (approximately 2/3 full).

  • Assemble the Soxhlet apparatus and place it on the heating mantle.

  • Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm and into the condenser.

  • The condensed solvent will drip into the thimble, immersing the plant material and extracting the desired compounds.

  • Once the solvent level in the extraction chamber reaches the top of the siphon tube, the extract is siphoned back into the round-bottom flask.

  • This cycle is repeated continuously for a predetermined period (e.g., 6-24 hours).[4]

  • After extraction, the solvent is evaporated using a rotary evaporator to obtain the crude extract containing this compound.

  • The crude extract can be further purified using chromatographic techniques.

Supercritical Fluid Extraction (SFE)

Objective: To extract this compound using environmentally friendly supercritical carbon dioxide.

Materials:

  • Dried and ground plant material

  • Supercritical Fluid Extraction system

  • High-purity carbon dioxide

  • Co-solvent (e.g., Ethanol)

  • Collection vessel

Procedure:

  • Load the ground plant material into the extraction vessel of the SFE system.

  • Pressurize the system with CO₂ to the desired supercritical pressure (e.g., 10-35 MPa).[14]

  • Heat the CO₂ to the desired supercritical temperature (e.g., 40-60 °C).[11]

  • Introduce a co-solvent (e.g., 5-15% ethanol) to enhance the extraction of moderately polar compounds like this compound.

  • The supercritical fluid, now acting as a solvent, passes through the plant material, dissolving the this compound.

  • The extract-laden supercritical fluid flows into a separator vessel where the pressure and/or temperature are reduced.

  • This change in conditions causes the CO₂ to return to a gaseous state, precipitating the extracted compounds.

  • The extracted material is collected from the separator.

  • The CO₂ can be recycled for further extractions.

Subcritical Dimethyl Ether Extraction (SDMEE)

Objective: To extract this compound using a highly efficient green solvent.

Materials:

  • Dried and powdered plant material

  • Pressurized liquid extraction system

  • Dimethyl Ether (DME)

  • Water (as a co-solvent)

  • Collection vessel

Procedure:

  • Mix the powdered plant material with a specific ratio of DME and water (e.g., 80:20 w/w).[4]

  • Load the mixture into the extraction cell of the pressurized liquid extraction system.

  • Heat the cell to the desired temperature (e.g., 40 °C).[4]

  • Pressurize the system to maintain the DME in a liquid state.

  • The subcritical DME mixture permeates the plant material, extracting the triterpenoids.

  • The extract is collected in a separate vessel.

  • The DME is evaporated at a low temperature to yield the crude extract.

Visualizations

Experimental Workflow: Comparison of Extraction Techniques

Extraction_Workflow cluster_conventional Conventional Methods cluster_green Green Methods soxhlet Soxhlet Extraction crude_extract Crude this compound Extract soxhlet->crude_extract maceration Maceration maceration->crude_extract percolation Percolation percolation->crude_extract sfe Supercritical Fluid Extraction (SFE) sfe->crude_extract swe Subcritical Water Extraction (SWE) swe->crude_extract sdmee Subcritical Dimethyl Ether Extraction (SDMEE) sdmee->crude_extract plant_material Dried & Powdered Plant Material plant_material->soxhlet plant_material->maceration plant_material->percolation plant_material->sfe plant_material->swe plant_material->sdmee purification Purification (e.g., Chromatography) crude_extract->purification pure_this compound Pure this compound purification->pure_this compound

Caption: Comparative workflow of different this compound extraction techniques.

Signaling Pathway: this compound's Effect on the p53-p21 Pathway

p53_Pathway cluster_cell Cell This compound This compound p53 p53 This compound->p53 Upregulates senescence Cellular Senescence This compound->senescence Inhibits p21 p21 (CDKN1A) p53->p21 Activates transcription apoptosis Apoptosis p53->apoptosis Induces cdk Cyclin/CDK Complexes p21->cdk Inhibits rb Rb Phosphorylation cdk->rb Promotes cell_cycle Cell Cycle Progression rb->cell_cycle Inhibits

Caption: this compound's role in the p53-p21 cell cycle regulation pathway.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.